3-(N-Acetyl-N-methylamino)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKUQRWTOSZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516073 | |
| Record name | N-Methyl-N-(pyrrolidin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79286-87-6 | |
| Record name | N-Methyl-N-3-pyrrolidinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79286-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(pyrrolidin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-Acetyl-N-methylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"3-(N-Acetyl-N-methylamino)pyrrolidine" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(N-Acetyl-N-methylamino)pyrrolidine, also known as N-methyl-N-pyrrolidin-3-ylacetamide, is a heterocyclic organic compound with significant potential in pharmaceutical development. Its pyrrolidine core is a common scaffold in a variety of biologically active molecules, suggesting its utility as a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the known properties and characteristics of this compound, including its chemical and physical data. While specific experimental protocols and detailed biological activity for this particular compound are not extensively documented in publicly available literature, this guide consolidates the existing information and provides a foundation for future research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-methyl-N-pyrrolidin-3-ylacetamide | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 79286-87-6 | [1] |
| Molecular Formula | C₇H₁₄N₂O | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][2] |
| Boiling Point | 250 °C | [3] |
| Density | 1.07 g/cm³ | [3] |
Synthesis and Characterization
Postulated Synthetic Workflow
The synthesis would likely involve the N-methylation and subsequent N-acetylation of a suitable 3-aminopyrrolidine precursor. The workflow for such a synthesis is conceptualized in Figure 1.
Figure 1: A conceptual workflow for the synthesis of the target compound.
Analytical Characterization
While specific spectroscopic data for this compound is not published, standard analytical techniques would be employed for its characterization. A typical analytical workflow is presented in Figure 2.
Figure 2: Standard workflow for the analysis of the synthesized compound.
Potential Biological Activity and Therapeutic Applications
This compound is noted for its use as a key intermediate in the synthesis of pharmaceuticals, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS).[3] Its structure is believed to facilitate the creation of complex molecules with high selectivity and bioavailability.[3] It is commonly employed in the development of antipsychotic and antidepressant medications due to its favorable pharmacokinetic properties.[3]
While direct biological data for this compound is scarce, the pyrrolidine scaffold is a well-established pharmacophore in CNS drug discovery. Pyrrolidine derivatives have been investigated for their activity as modulators of various neurotransmitter systems. A logical relationship for investigating the potential CNS activity of a novel pyrrolidine derivative like this compound is outlined in Figure 3.
Figure 3: A logical pathway for investigating the CNS activity of the compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block for the development of novel CNS-active pharmaceuticals. The currently available data highlight its potential as a key intermediate. Future research should focus on the development and publication of detailed synthetic protocols, comprehensive analytical characterization, and in-depth biological evaluation. Such studies are crucial to fully elucidate the therapeutic potential of this and related compounds and to pave the way for their application in drug discovery programs.
References
Synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for 3-(N-Acetyl-N-methylamino)pyrrolidine, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as N-methyl-N-(pyrrolidin-3-yl)acetamide, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules, making its efficient synthesis a crucial aspect of drug discovery and development. This guide outlines a common and practical two-step synthetic approach starting from 3-aminopyrrolidine.
Overview of the Synthetic Pathway
The most straightforward and widely applicable synthesis of this compound involves a two-step sequence:
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N-methylation of 3-aminopyrrolidine: This initial step introduces a methyl group to the primary amine of 3-aminopyrrolidine, yielding the intermediate, 3-(methylamino)pyrrolidine. A common and efficient method for this transformation is reductive amination.
-
N-acetylation of 3-(methylamino)pyrrolidine: The secondary amine of the intermediate is then acetylated to afford the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Detailed Synthesis Steps and Experimental Protocols
Step 1: Synthesis of 3-(Methylamino)pyrrolidine via Reductive Amination
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this step, 3-aminopyrrolidine is reacted with formaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield 3-(methylamino)pyrrolidine.
Reaction Scheme:
Caption: Reductive amination of 3-aminopyrrolidine.
Experimental Protocol:
A representative protocol for the reductive amination of a primary amine with formaldehyde is as follows. Note: This is a general procedure and may require optimization for 3-aminopyrrolidine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyrrolidine (1.0 eq) in methanol.
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise at 0 °C (ice bath).
-
Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture again to 0 °C and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 3-(methylamino)pyrrolidine can be purified by distillation or column chromatography.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 3-Aminopyrrolidine |
| Reagents | Formaldehyde, Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-90% |
| Purity (crude) | >85% |
Step 2: Synthesis of this compound via Acetylation
The final step involves the acetylation of the secondary amine, 3-(methylamino)pyrrolidine, using an acetylating agent like acetic anhydride.
Reaction Scheme:
Caption: Acetylation of 3-(methylamino)pyrrolidine.
Experimental Protocol:
A general procedure for the acetylation of a secondary amine with acetic anhydride is provided below.
-
Reaction Setup: Dissolve 3-(methylamino)pyrrolidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture to 0 °C.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 3-(Methylamino)pyrrolidine |
| Reagents | Acetic Anhydride, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% |
Logical Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis of the target molecule.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving reductive amination followed by acetylation. The provided protocols offer a solid foundation for laboratory-scale preparation. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve the desired yield and purity for their specific applications. Standard analytical techniques, including NMR, IR, and mass spectrometry, should be employed to confirm the structure and purity of the intermediate and final products.
"3-(N-Acetyl-N-methylamino)pyrrolidine" mechanism of action
Pinpointing Specifics
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The Synthetic Keystone: 3-(N-Acetyl-N-methylamino)pyrrolidine in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Acetyl-N-methylamino)pyrrolidine is a heterocyclic organic compound belonging to the pyrrolidine class, a structural motif of significant interest in medicinal chemistry. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its stereochemical complexity and ability to engage in crucial hydrogen bonding interactions make it a valuable building block for exploring chemical space in drug design.[3][4] This technical guide delves into the potential research applications of this compound, focusing on its role as a key synthetic intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). While direct research on the biological activity of this specific molecule is not extensively documented in publicly available literature, its structural attributes and the broader context of pyrrolidine chemistry provide a strong basis for its utility in pharmaceutical research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | [5] |
| Molecular Weight | 142.20 g/mol | [5] |
| CAS Number | 79286-87-6 | [5] |
| Boiling Point | 250 °C | [6] |
| Density | 1.07 g/cm³ | [6] |
| IUPAC Name | N-methyl-N-pyrrolidin-3-ylacetamide | [5] |
| SMILES | CC(=O)N(C)C1CCNC1 | [5] |
Core Application: A Versatile Intermediate in Pharmaceutical Synthesis
The primary and most significant application of this compound is as a key intermediate in the synthesis of more complex pharmaceutical molecules.[6] Its structure, featuring a pyrrolidine ring with a protected secondary amine and an N-acetyl-N-methylamino substituent, offers several advantages for synthetic chemists.
The pyrrolidine core provides a rigid, three-dimensional structure that can be strategically functionalized. The N-acetyl group serves as a protecting group for the exocyclic nitrogen, allowing for selective reactions at other positions of the molecule. This controlled reactivity is crucial for the multi-step synthesis of complex drug candidates.
Application in Central Nervous System (CNS) Drug Discovery
The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system.[6] This is due to its ability to impart favorable pharmacokinetic properties, such as improved blood-brain barrier penetration and enhanced binding affinity to CNS receptors. This compound is specifically noted for its utility in the production of antipsychotic and antidepressant medications.[6] The presence of the nitrogen-containing heterocycle is often key to the biological activity of these drugs.
Potential Research Applications Inferred from Related Pyrrolidine Derivatives
While specific research applications for this compound are not extensively detailed, the vast body of research on analogous pyrrolidine derivatives allows for the extrapolation of its potential uses in various therapeutic areas.
Development of Novel Enzyme Inhibitors
Pyrrolidine-based structures are integral to the design of various enzyme inhibitors. For instance, pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain pathways.[7][8] The structural features of this compound could be exploited to design novel inhibitors for a range of enzymes implicated in disease.
Synthesis of Sodium Channel Blockers for Ischemic Stroke
Research has demonstrated that novel pyrrolidine derivatives can act as potent sodium channel blockers, showing neuroprotective activity in models of ischemic stroke.[9][10] The synthesis of new analogues based on the this compound scaffold could lead to the discovery of new therapeutic agents for neurological disorders.
Exploration of Antimicrobial and Antiviral Agents
The pyrrolidine ring is a constituent of several natural and synthetic compounds with antimicrobial and antiviral properties.[11] By modifying the substituents on the this compound core, researchers can generate libraries of novel compounds to screen for activity against a wide range of pathogens.
Experimental Protocols: A Generalized Synthetic Workflow
Detailed experimental protocols for reactions involving this compound are proprietary and specific to the desired end-product. However, a generalized workflow for its use as a synthetic intermediate can be outlined. This typically involves the deprotection of the pyrrolidine nitrogen followed by coupling with a desired moiety.
Generalized Experimental Workflow for Utilization of this compound
References
- 1. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]
- 2. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H14N2O | CID 13041130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(N-Acetyl-N-methylamino)pyrrolidine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(N-Acetyl-N-methylamino)pyrrolidine, a key heterocyclic building block in modern organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical properties, synthesis, and application in the construction of complex bioactive molecules, with a focus on its role in synthesizing muscarinic receptor agonists. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to support researchers in utilizing this valuable synthetic intermediate.
Core Properties of this compound
This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a common structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The presence of the N-acetyl-N-methylamino group at the 3-position provides a unique combination of steric and electronic properties, making it an attractive starting point for the synthesis of diverse molecular architectures.
Below is a summary of the key physicochemical properties of this building block.
| Property | Value | Reference |
| IUPAC Name | N-methyl-N-(pyrrolidin-3-yl)acetamide | [1] |
| CAS Number | 79286-87-6 | [1] |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Boiling Point | 250 °C | [2] |
| Density | 1.07 g/cm³ | [2] |
| InChIKey | KOEKUQRWTOSZOR-UHFFFAOYSA-N | [1] |
Synthesis of the Building Block
A reliable synthetic route to this compound is crucial for its application in multi-step syntheses. A common approach involves the N-protection of a 3-aminopyrrolidine precursor, followed by acetylation and methylation.
Illustrative Synthetic Workflow:
Caption: General synthetic strategy for this compound.
Application in the Synthesis of Muscarinic Receptor Agonists
This compound has been successfully employed as a key intermediate in the synthesis of potent and selective muscarinic acetylcholine receptor (mAChR) agonists. These receptors, particularly the M1 and M4 subtypes, are significant targets for the treatment of various central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and other cognitive impairments.
The following sections detail a specific application of this building block in the synthesis of a novel muscarinic agonist, as described in patent literature.
The secondary amine of the pyrrolidine ring in this compound serves as a nucleophile for the introduction of various substituents. A common and effective method is N-alkylation with an appropriate electrophile.
Experimental Protocol: N-Alkylation with an Epoxy Alkane
This protocol describes the reaction of this compound with 2-(2-isopropoxyethoxymethyl)oxirane to yield a key amino alcohol intermediate.
-
Reaction Scheme:
-
This compound + 2-(2-isopropoxyethoxymethyl)oxirane → 1-[3-(acetyl-methyl-amino)-pyrrolidin-1-yl]-3-(2-isopropoxy-ethoxy)-propan-2-ol
-
-
Reagents and Conditions:
-
To a solution of this compound (1.0 eq) in ethanol, 2-(2-isopropoxyethoxymethyl)oxirane (1.1 eq) is added.
-
The reaction mixture is stirred at 80°C for 16 hours.
-
The solvent is evaporated under reduced pressure.
-
-
Work-up and Purification:
-
The residue is purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford the desired amino alcohol.
-
Quantitative Data for N-Alkylation Reaction:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| This compound | 2-(2-isopropoxyethoxymethyl)oxirane | Ethanol | 80°C | 16 h | 78% |
Workflow for N-Alkylation and Purification:
Caption: Workflow for the synthesis and purification of the amino alcohol intermediate.
The synthesized amino alcohol can be further elaborated to generate the final muscarinic agonist. This often involves coupling with a heterocyclic moiety.
Experimental Protocol: Mitsunobu Reaction
-
Reaction Scheme:
-
1-[3-(acetyl-methyl-amino)-pyrrolidin-1-yl]-3-(2-isopropoxy-ethoxy)-propan-2-ol + 3-hydroxy-1,2,5-thiadiazole → Final Muscarinic Agonist
-
-
Reagents and Conditions:
-
To a solution of the amino alcohol (1.0 eq), 3-hydroxy-1,2,5-thiadiazole (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
-
Work-up and Purification:
-
The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final product.
-
Quantitative Data for Mitsunobu Coupling:
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Time | Yield |
| 1-[3-(acetyl-methyl-amino)-pyrrolidin-1-yl]-3-(2-isopropoxy-ethoxy)-propan-2-ol | 3-hydroxy-1,2,5-thiadiazole | PPh₃, DIAD | THF | 0°C to rt | 12 h | 45% |
Signaling Pathways of Resulting Muscarinic Agonists
The final compounds synthesized using the this compound building block are designed to act as agonists at muscarinic acetylcholine receptors. Specifically, M1 and M4 receptor subtypes are of high interest for treating CNS disorders.
Simplified M1/M4 Receptor Signaling Pathway:
Muscarinic M1 and M4 receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a cascade of intracellular events.
-
M1 Receptor Signaling: M1 receptors primarily couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M4 Receptor Signaling: M4 receptors couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Caption: Simplified signaling pathways for M1 and M4 muscarinic receptors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility has been demonstrated in the development of novel muscarinic receptor agonists with potential applications in the treatment of CNS disorders. The synthetic handles on the pyrrolidine ring allow for the straightforward introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. The detailed protocols and data presented in this guide are intended to facilitate the use of this building block by researchers and professionals in the field of organic and medicinal chemistry.
References
The Strategic Role of 3-(N-Acetyl-N-methylamino)pyrrolidine in the Design of Novel α4β2 Nicotinic Acetylcholine Receptor Agonists
For Immediate Release
This technical whitepaper explores the pivotal role of the 3-(N-Acetyl-N-methylamino)pyrrolidine scaffold in the development of novel therapeutic agents targeting the α4β2 nicotinic acetylcholine receptor (nAChR), a key player in neurological and pain pathways. Through a detailed examination of the synthesis, pharmacological activity, and mechanistic pathways of compounds derived from this versatile chemical intermediate, this document serves as an in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Pyrrolidine Scaffold
The pyrrolidine ring is a foundational motif in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs. Its saturated, three-dimensional structure allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity to biological targets. The specific derivative, this compound, offers a synthetically accessible and modifiable core for the generation of compound libraries aimed at complex therapeutic targets, particularly within the central nervous system (CNS). This guide focuses on the application of this scaffold in the design of selective α4β2 nAChR agonists, exemplified by the development of research compounds like A-84543 and its successors.
Physicochemical Properties of the Core Moiety
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design. These properties influence its reactivity, solubility, and ultimately the pharmacokinetic profile of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | N/A |
| Molecular Weight | 142.20 g/mol | N/A |
| CAS Number | 79286-87-6 | N/A |
| Boiling Point | 250 °C | N/A |
| Density | 1.07 g/cm³ | N/A |
| Storage | Room temperature | N/A |
Synthesis of α4β2 nAChR Agonists: A-84543 as a Case Study
The synthesis of potent and selective α4β2 nAChR agonists often involves the strategic incorporation of a pyrrolidine moiety. A-84543, a well-characterized agonist, serves as an excellent example of how the 3-aminopyrrolidine core can be elaborated to achieve high affinity and selectivity for the target receptor.
General Synthetic Workflow
The synthesis of A-84543 and its analogs typically begins with a protected 3-aminopyrrolidine derivative, which is then elaborated through a series of chemical transformations to introduce the desired pharmacophoric elements.
Caption: Synthetic workflow for A-84543.
Detailed Experimental Protocol for Analogue Synthesis
The following protocol is a representative example for the synthesis of a 3-substituted pyrrolidine derivative, based on common synthetic strategies for this class of compounds.
Step 1: N-Protection of 3-Hydroxypyrrolidine To a solution of (R)-3-hydroxypyrrolidine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Boc-protected (R)-3-hydroxypyrrolidine.
Step 2: O-Alkylation with 3-Hydroxypyridine To a solution of Boc-protected (R)-3-hydroxypyrrolidine in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) at 0°C. Stir the mixture for 30 minutes, then add 3-hydroxypyridine. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the O-alkylated product.
Step 3: N-Deprotection Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM. Stir the reaction at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected pyrrolidine derivative.
Step 4: N-Methylation To a solution of the deprotected amine in methanol, add formaldehyde and sodium cyanoborohydride (NaBH₃CN). Stir the reaction at room temperature for 24 hours. Acidify the reaction mixture with HCl and then basify with NaOH. Extract the product with DCM, dry the organic layer, and concentrate to yield the final N-methylated product, an analog of A-84543.
Pharmacological Profile and Mechanism of Action
A-84543 and its derivatives exhibit high affinity and selectivity for the α4β2 subtype of nAChRs. This interaction initiates a cascade of downstream signaling events.
Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of A-84543 and a related analog, ABT-594, at various nAChR subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Nicotine) | Source |
| A-84543 | α4β2 (human) | - | 140 | 130% | [1] |
| α1β1δγ (neuromuscular) | 10,000 | - | - | [1] | |
| α7 (human) | - | 56,000 | 83% | [1] | |
| ABT-594 | α4β2 (rat brain) | 0.037 | - | - | [2] |
| α4β2 (human) | 0.055 | - | - | [2] | |
| α7 (brain) | 12,800 | - | - | [2] | |
| α1β1γδ (neuromuscular) | 10,000 | - | - | [2] |
Signaling Pathway of α4β2 nAChR Agonists
The activation of α4β2 nAChRs by agonists like A-84543 leads to the opening of the ion channel, resulting in the influx of Na⁺ and Ca²⁺ ions. This cation influx depolarizes the neuronal membrane, leading to the activation of voltage-gated calcium channels (VGCCs) and subsequent neurotransmitter release.
References
The Role of 3-(N-Acetyl-N-methylamino)pyrrolidine in CNS Drug Development: A Scaffolding Perspective
While "3-(N-Acetyl-N-methylamino)pyrrolidine" is noted as a valuable intermediate in the synthesis of pharmaceuticals, particularly for Central Nervous System (CNS) drugs, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of data on its direct biological activity and specific applications in CNS drug development. This technical overview will address the available information on this compound and explore the broader significance of the pyrrolidine scaffold in the context of CNS drug discovery, a field where it has proven to be a versatile and crucial component.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of "this compound" is presented below. This information is foundational for its use in synthetic chemistry.
| Property | Value |
| CAS Number | 79286-87-6 |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol [1][2] |
| Boiling Point | 250 °C |
| Density | 1.07 g/cm³ |
The Pyrrolidine Scaffold in CNS Drug Development
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prominent structural motif in a vast array of FDA-approved drugs and clinical candidates targeting the CNS.[3][4][5] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets. The pyrrolidine scaffold can be found in drugs with diverse mechanisms of action, including:
-
Antipsychotics and Antidepressants: The initial mention of "this compound" as an intermediate for these drug classes suggests its utility in constructing more complex molecules with desired pharmacological profiles for treating psychiatric disorders.
-
N-acylethanolamine acid amidase (NAAA) inhibitors: Derivatives of pyrrolidine amides have been investigated as inhibitors of NAAA, an enzyme involved in the degradation of the endocannabinoid-like substance palmitoylethanolamide (PEA).[6] NAAA inhibition is a potential therapeutic strategy for inflammatory and pain-related conditions.[6]
-
Sodium Channel Blockers: Certain pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers for the potential treatment of ischemic stroke.[7]
-
Serotonin 1A Receptor Ligands: N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A receptor, indicating their potential as anxiolytic and antidepressant agents.[8]
The versatility of the pyrrolidine core allows medicinal chemists to modify its structure at various positions to fine-tune a compound's potency, selectivity, and pharmacokinetic properties for a wide range of CNS targets.
Synthesis of Pyrrolidine Derivatives
The synthesis of functionalized pyrrolidines is a key area of research in medicinal chemistry. A common strategy for creating libraries of unique substituted pyrrolidines is the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes.[5] The availability of starting materials like "this compound" is crucial for the efficient construction of these diverse chemical libraries for drug discovery programs.
Lack of Specific Biological Data for this compound
Despite its role as a synthetic intermediate, extensive searches of scientific and patent literature did not yield any specific data on the biological activity of "this compound" itself. There is no publicly available information regarding its:
-
Binding affinity for any CNS receptors.
-
In vitro or in vivo efficacy in any CNS-related models.
-
Pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
-
Involvement in any specific signaling pathways.
Consequently, it is not possible to provide the detailed quantitative data, experimental protocols, or signaling pathway diagrams requested for this specific compound.
Conclusion
Visualizing the General Role of Pyrrolidine Scaffolds in Drug Discovery
The following diagram illustrates a generalized workflow where a pyrrolidine-containing starting material, such as "this compound," is utilized in a drug discovery program.
References
- 1. This compound | C7H14N2O | CID 13041130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Privileged Structure in the Synthesis of Novel Antidepressant Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, more effective, and safer antidepressant medications is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as one such scaffold, featuring prominently in the design of a diverse range of central nervous system (CNS) active agents. This technical guide explores the multifaceted role of the pyrrolidine motif in the synthesis of antidepressant drugs.
While this guide focuses on the broader significance of the pyrrolidine scaffold, it is important to note that a comprehensive search of scientific literature and patent databases did not reveal the direct use of 3-(N-Acetyl-N-methylamino)pyrrolidine as a key intermediate in the synthesis of any currently marketed or late-stage clinical antidepressant drug. However, the structural motifs present in this specific molecule—a substituted 3-aminopyrrolidine—are highly relevant to the design of novel CNS agents. This guide will, therefore, delve into the synthetic strategies and pharmacological significance of various pyrrolidine derivatives that have shown promise as potential treatments for depressive disorders.
The Versatility of the Pyrrolidine Ring in CNS Drug Design
The utility of the pyrrolidine scaffold in antidepressant drug discovery stems from several key features:
-
Stereochemistry: The pyrrolidine ring possesses multiple stereocenters, allowing for the synthesis of stereoisomers with distinct pharmacological profiles. This three-dimensional diversity is crucial for achieving high-affinity and selective binding to complex biological targets such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
-
Basic Nitrogen Atom: The nitrogen atom within the pyrrolidine ring is typically basic, enabling the formation of salt forms with improved solubility and bioavailability. It also serves as a key interaction point with acidic residues in the binding pockets of target proteins.
-
Conformational Flexibility: The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, which can be fine-tuned through substitution to optimize binding to specific receptor subtypes.
-
Synthetic Tractability: The pyrrolidine ring can be readily synthesized and functionalized through a variety of established organic chemistry methods, making it an attractive scaffold for the generation of compound libraries for high-throughput screening.
Pyrrolidine Derivatives as Multi-Target Antidepressant Agents
Modern antidepressant drug discovery has shifted towards a multi-target approach, aiming to modulate several neurotransmitter systems simultaneously to achieve a broader spectrum of efficacy. The pyrrolidine scaffold has proven to be an excellent platform for the development of such multi-target ligands.
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)
A significant class of antidepressants, SNRIs function by blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. Several investigational compounds featuring a pyrrolidine ring have demonstrated potent dual inhibitory activity.[1] The design strategy often involves linking an aryloxy group to a 3-substituted pyrrolidine.
Table 1: Representative Pyrrolidine-Based Dual Serotonin and Noradrenaline Reuptake Inhibitors
| Compound Class | Key Structural Features | Representative Biological Activity | Reference |
| [(Aryloxy)(pyridinyl)methyl]pyrrolidines | 3-substituted pyrrolidine with aryloxy and pyridinyl moieties | Potent inhibition of both serotonin and norepinephrine reuptake | [1] |
Triple Reuptake Inhibitors (TRIs)
Triple reuptake inhibitors that block the reuptake of serotonin, norepinephrine, and dopamine (DA) are being explored for their potential to address a wider range of depressive symptoms. A series of 3,3-disubstituted pyrrolidines have been identified as potent monoamine triple reuptake inhibitors.[2]
Table 2: 3,3-Disubstituted Pyrrolidines as Triple Reuptake Inhibitors
| Compound Class | Key Structural Features | Representative Biological Activity | Reference |
| 3,3-Disubstituted Pyrrolidines | Geminal disubstitution at the 3-position of the pyrrolidine ring | Nanomolar potency for serotonin, norepinephrine, and dopamine transporters | [2] |
Serotonin 5-HT1A Receptor Ligands and SERT Inhibitors
Combining serotonin transporter (SERT) inhibition with agonism or partial agonism at the 5-HT1A receptor is another promising strategy for developing novel antidepressants. The pyrrolidine-2,5-dione scaffold has been extensively investigated in this context.[3][4]
Table 3: Pyrrolidine-2,5-dione Derivatives with 5-HT1A and SERT Activity
| Compound Class | Key Structural Features | Representative Biological Activity | Reference |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Pyrrolidine-2,5-dione core with an indole substituent at the 3-position | Potent ligands for both the 5-HT1A receptor and SERT | [3][4] |
Experimental Protocols: General Synthetic Strategies
While specific, detailed experimental protocols for the synthesis of a single antidepressant from "this compound" are not available, general synthetic routes for key pyrrolidine-based antidepressant scaffolds can be outlined.
Synthesis of 3-Substituted Pyrrolidines
A common approach to synthesize 3-substituted pyrrolidines involves the Michael addition of a nucleophile to a suitable α,β-unsaturated carbonyl compound, followed by reductive amination and cyclization.
General Protocol:
-
Michael Addition: React an appropriate Michael acceptor (e.g., an acrylate derivative) with a nitrogen-containing nucleophile.
-
Reduction: Reduce the resulting intermediate, for example, using a hydride reducing agent.
-
Cyclization: Induce intramolecular cyclization to form the pyrrolidine ring, often under acidic or basic conditions.
-
Functionalization: Further modify the 3-position or the nitrogen atom of the pyrrolidine ring to introduce the desired pharmacophoric elements.
Synthesis of Pyrrolidine-2,5-dione Derivatives
The synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives typically starts with the condensation of maleimide with an indole derivative.[4]
General Protocol:
-
Condensation: React maleimide with the desired substituted indole in a suitable solvent, such as acetic acid, at elevated temperatures.[4]
-
N-Alkylation: The resulting imide nitrogen can be alkylated with a variety of alkyl halides to introduce different side chains, which can modulate the compound's pharmacological profile.[4]
Signaling Pathways and Experimental Workflows
The antidepressant effects of pyrrolidine-based compounds are mediated through their interaction with key components of the monoaminergic neurotransmitter systems.
Caption: General signaling pathway for pyrrolidine-based multi-target antidepressants.
The development workflow for novel pyrrolidine-based antidepressants typically follows a standardized path from initial design to clinical evaluation.
Caption: A typical drug development workflow for novel pyrrolidine-based antidepressants.
Conclusion
The pyrrolidine scaffold is a demonstrably valuable structural motif in the design and synthesis of novel antidepressant agents. Its stereochemical and conformational properties, coupled with its synthetic accessibility, have enabled the development of a wide range of compounds with diverse and promising pharmacological profiles, including dual and triple reuptake inhibitors, and multi-target receptor modulators. While the specific compound This compound does not appear to be a direct precursor in current antidepressant synthesis, the broader class of substituted 3-aminopyrrolidines remains a fertile ground for the discovery of next-generation CNS therapeutics. Continued exploration of the chemical space around the pyrrolidine core is likely to yield new and improved treatments for depressive disorders.
References
- 1. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Stereoselective Synthesis of Pyrrolidine Derivatives: An In-depth Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets. The stereochemistry of these substituents dramatically influences biological activity, making the development of stereoselective synthetic methods a critical endeavor in drug discovery. This guide provides a comprehensive overview of key stereoselective strategies for the synthesis of pyrrolidine derivatives, complete with experimental protocols, quantitative data, and graphical representations of synthetic workflows and relevant signaling pathways.
Core Synthetic Strategies
The stereoselective synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing chiral pyrrolidine, often derived from the "chiral pool," and the de novo construction of the pyrrolidine ring through stereocontrolled cyclization reactions.[4][5][6][7][8]
The Chiral Pool Approach: Leveraging Nature's Building Blocks
The most common starting materials in this category are the readily available and optically pure amino acids L-proline and 4-hydroxy-L-proline.[4][8] These serve as versatile scaffolds for the introduction of various substituents. A prime example is the synthesis of (S)-prolinol, a key intermediate for many pharmaceutical compounds, via the reduction of L-proline.[4][8][9]
Experimental Protocol 1: Synthesis of (S)-Prolinol from L-Proline
This protocol is based on the reduction of L-proline using lithium aluminum hydride or sodium borohydride.[9][10] A method involving high-pressure hydrogenation has also been developed.[11]
-
Step 1: Esterification of L-Proline. To a suspension of L-proline (1.0 eq) in a suitable solvent such as ethyl acetate (3-5 times the weight of L-proline), thionyl chloride (1.2 eq) is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The pH is then adjusted to 7-8 with triethylamine to yield L-proline ethyl ester.[10]
-
Step 2: Reduction. The L-proline ethyl ester is dissolved in an appropriate solvent. Sodium borohydride (1.5 eq) is added portion-wise. In some procedures, lithium chloride (5% by weight of the ester) is added.[10] The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the pH is adjusted with 6N HCl.[10] The product, (S)-prolinol, is then extracted and purified.
Asymmetric Cycloaddition Reactions
[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered rings like pyrrolidines, with the potential to create multiple stereocenters in a single step.
This is one of the most widely used methods for synthesizing substituted pyrrolidines.[12][13][14] Azomethine ylides, generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with a dipolarophile (typically an alkene) to form the pyrrolidine ring.[13] The stereoselectivity of this reaction can be controlled by chiral catalysts or auxiliaries.[12][14]
Experimental Protocol 2: General Procedure for Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a generalized representation of the many variations of this reaction.
-
Reaction Setup: To a solution of the dipolarophile (e.g., a maleimide or an acrylate, 1.0 eq) and the aldehyde (e.g., isatin, 1.1 eq) in a suitable solvent (e.g., ethanol, water), is added the α-amino acid (e.g., sarcosine or proline, 1.2 eq) and the catalyst (e.g., a chiral Lewis acid or a heterogeneous catalyst like L-proline functionalized manganese ferrite nanorods, 1-10 mol%).[15][16]
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100°C) and monitored by TLC.[15]
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired spiro-pyrrolidine-oxindole product.[15]
Palladium catalysts, in conjunction with chiral ligands, can mediate the [3+2] cycloaddition of trimethylenemethane (TMM) precursors with imines to produce enantiomerically enriched pyrrolidines.[15][17] This method is notable for its high efficiency and selectivity.[15]
Experimental Protocol 3: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of a TMM Precursor with an Imine
This protocol is based on the work of Trost and Silverman.[15]
-
Reaction Setup: In a glovebox, a reaction vessel is charged with Pd(dba)₂ (2.5-5 mol%), the chiral phosphoramidite ligand (5-10 mol%), and toluene (to achieve a 0.2 M concentration). The mixture is stirred at room temperature. The imine substrate (1.0 eq) and the TMM precursor (1.6 eq) are then added.
-
Reaction Conditions: The reaction is stirred for a specified time (typically 4 hours) at a controlled temperature.[17]
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the pyrrolidine product. The enantiomeric excess is determined by chiral HPLC or GC.[17]
Other Notable Stereoselective Methods
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction has been employed for the asymmetric synthesis of functionalized cis-2,5-disubstituted 3-oxo pyrrolidines from sulfinimine-derived 3-oxo pyrrolidine phosphonates.[18][19]
-
Organo-SOMO Cycloadditions: A SOMO-activation strategy enables the enantioselective [3+2] coupling of aldehydes and conjugated olefins to generate complex pyrrolidines.
-
Asymmetric 'Clip-Cycle' Synthesis: This strategy involves the "clipping" of a Cbz-protected bis-homoallylic amine to a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.
Quantitative Data Summary
The following tables summarize the quantitative data for some of the key stereoselective pyrrolidine syntheses discussed in the literature.
Table 1: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of N-Boc Imines [17]
| Entry | Imine Substituent (Ar) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 95 | 95 |
| 2 | 4-MeOC₆H₄ | 96 | 95 |
| 3 | 4-CF₃C₆H₄ | 88 | 94 |
| 4 | 2-Naphthyl | 93 | 96 |
| 5 | 2-Furyl | 85 | 92 |
Reactions were performed at 0.2 M in toluene with 5 mol% Pd(dba)₂, 10 mol% ligand, and 1.6 equiv of TMM precursor, stirred for 4 hours. Enantiomeric excesses (ee) were determined by chiral HPLC or chiral GC.[17]
Table 2: Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of Spiro-pyrrolidine-oxindoles [15]
| Entry | Dipolarophile | Catalyst Loading (mol%) | Yield (%) | dr (endo/exo) |
| 1 | N-Phenylmaleimide | 4 | 95 | >99:1 |
| 2 | N-Methylmaleimide | 4 | 92 | >99:1 |
| 3 | N-Ethylmaleimide | 4 | 93 | >99:1 |
| 4 | 5-((4-Chlorobenzylidene)thiazolidine-2,4-dione | 4 | 94 | >99:1 |
| 5 | 5-((4-Nitrobenzylidene)thiazolidine-2,4-dione | 4 | 96 | >99:1 |
Reactions were carried out with isatin, sarcosine, and the dipolarophile in the presence of MCCFe₂O₄@L-proline MNRs in ethanol at 100°C. Diastereomeric ratios (dr) were determined by ¹H NMR spectroscopy.[15]
Experimental Workflows and Signaling Pathways
Visualizing the synthetic strategies and the biological mechanisms of action of the resulting compounds is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways.
Synthetic Workflow Diagrams
Caption: Workflow for the synthesis of (S)-Prolinol from L-Proline.
Caption: General workflow for 1,3-dipolar cycloaddition.
Signaling Pathway Diagrams
Many pyrrolidine-containing drugs exert their therapeutic effects by modulating specific signaling pathways.
Captopril and the Renin-Angiotensin System
Captopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[2][20] It blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[20] Additionally, captopril has been shown to trigger signaling pathways independent of its enzymatic inhibition, leading to the phosphorylation of JNK and ERK1/2.[1][18][21]
Caption: Mechanism of action of Captopril.
Eletriptan and Serotonin Receptor Signaling
Eletriptan is a selective serotonin receptor agonist used for the acute treatment of migraine.[5][19] It has a high affinity for the 5-HT₁B and 5-HT₁D receptor subtypes.[5][19][22] Its action involves vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[4][19][22]
Caption: Mechanism of action of Eletriptan.
Avanafil and the PDE5 Signaling Pathway
Avanafil is a phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction.[23][24] It enhances the effect of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP).[23]
Caption: Mechanism of action of Avanafil.
Conclusion
The stereoselective synthesis of pyrrolidine derivatives is a dynamic and evolving field that continues to provide innovative solutions for drug discovery. The methods highlighted in this guide, from leveraging the chiral pool to sophisticated asymmetric catalytic reactions, offer a versatile toolkit for medicinal chemists. A thorough understanding of these synthetic strategies, coupled with insights into the biological mechanisms of the resulting molecules, is paramount for the design and development of the next generation of pyrrolidine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolinol - Wikipedia [en.wikipedia.org]
- 10. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]
- 11. CN103896818A - Method for preparing L-prolinol through high-pressure hydrogenization of L-proline - Google Patents [patents.google.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 16. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 17. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. grokipedia.com [grokipedia.com]
- 20. What is the mechanism of Captopril? [synapse.patsnap.com]
- 21. The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 24. apexbt.com [apexbt.com]
Methodological & Application
Synthesis Protocol for 3-(N-Acetyl-N-methylamino)pyrrolidine: An Essential Intermediate for CNS Drug Discovery
Abstract
This document provides a detailed two-step synthesis protocol for 3-(N-Acetyl-N-methylamino)pyrrolidine, a key building block in the development of therapeutics targeting the central nervous system (CNS). The synthesis involves the reductive amination of 3-pyrrolidinone with methylamine to yield the intermediate 3-(methylamino)pyrrolidine, followed by N-acetylation using acetic anhydride. This protocol is designed for researchers and professionals in drug development and medicinal chemistry, offering a clear methodology and structured data presentation.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets within the CNS.[1][2][3] Its three-dimensional structure and physicochemical properties often contribute to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting muscarinic acetylcholine receptors (mAChRs), which are implicated in a range of neurological and psychiatric disorders.[4][5][6] This document outlines a reliable and reproducible synthesis protocol for this valuable compound.
Chemical Properties and Data
A summary of the key chemical and physical properties of the starting materials, intermediate, and final product is presented in the tables below.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) | Density (g/cm³) |
| 3-Pyrrolidinone | C₄H₇NO | 85.10 | 96-46-8 | 218-220 | 1.07 |
| 3-(Methylamino)pyrrolidine | C₅H₁₂N₂ | 100.16 | 139015-32-0 | 165-167 | 0.94 |
| This compound | C₇H₁₄N₂O | 142.20 | 79286-87-6 | 250 | 1.07[2] |
Experimental Protocols
The synthesis of this compound is achieved in two main steps, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 3-(Methylamino)pyrrolidine via Reductive Amination
This procedure is adapted from standard reductive amination protocols for cyclic ketones.[7][8][9]
Materials:
-
3-Pyrrolidinone
-
Methylamine (40% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-pyrrolidinone (1.0 eq).
-
Dissolve the 3-pyrrolidinone in 1,2-dichloroethane (DCE).
-
Add methylamine solution (1.5 eq) to the flask, followed by the addition of acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-(methylamino)pyrrolidine.
-
The crude product can be purified by distillation under reduced pressure.
Table 2: Reagent Quantities for Step 1 (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |
| 3-Pyrrolidinone | 85.10 | 0.1 | 8.51 g | 1.0 |
| Methylamine (40% aq.) | 31.06 | 0.15 | 11.6 mL | 1.5 |
| Sodium triacetoxyborohydride | 211.94 | 0.15 | 31.8 g | 1.5 |
| Acetic acid | 60.05 | 0.2 | 11.4 mL | 2.0 |
| 1,2-Dichloroethane | - | - | 200 mL | - |
Step 2: Synthesis of this compound via N-Acetylation
This protocol is based on established methods for the N-acetylation of secondary amines.[10][11]
Materials:
-
3-(Methylamino)pyrrolidine (from Step 1)
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and base)
-
Dichloromethane (DCM) or neat conditions
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 3-(methylamino)pyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Alternatively, the reaction can be run neat.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution. If using a catalyst, pyridine (1.2 eq) can be added prior to the acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield a colorless to slightly yellow oil.
Table 3: Reagent Quantities for Step 2 (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |
| 3-(Methylamino)pyrrolidine | 100.16 | 0.05 | 5.0 g | 1.0 |
| Acetic anhydride | 102.09 | 0.06 | 5.7 mL | 1.2 |
| Dichloromethane | - | - | 100 mL | - |
Application in CNS Drug Development: M1 Muscarinic Receptor Antagonism
This compound is a valuable intermediate for the synthesis of selective antagonists of the M1 muscarinic acetylcholine receptor (M1 mAChR).[4][6] M1 receptors are predominantly found in the central nervous system and are involved in cognitive processes such as learning and memory.[12] Dysregulation of cholinergic signaling is a hallmark of several neurological disorders. M1 antagonists are being investigated for the treatment of conditions like Parkinson's disease and dystonia.[4] The pyrrolidine moiety often serves as a key pharmacophore that interacts with the orthosteric binding site of the receptor.
Caption: Role of M1 antagonists in blocking cholinergic signaling pathways.
Conclusion
The two-step synthesis protocol provided herein offers a straightforward and efficient method for the preparation of this compound. The starting materials are commercially available, and the reactions employ standard organic synthesis techniques. The final product is a versatile intermediate with significant applications in the discovery and development of novel CNS-acting therapeutics, particularly M1 muscarinic receptor antagonists. This document provides the necessary detailed methodology to enable researchers to synthesize this key compound for their research and development programs.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the enantioselective synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The presented protocol focuses on a practical and efficient two-step approach commencing with a commercially available chiral precursor, which circumvents the need for a complex de novo asymmetric synthesis.
Introduction
Chirally pure pyrrolidine scaffolds are integral components of numerous pharmaceuticals and bioactive molecules. The specific stereochemistry at the C3 position, coupled with the N-acetyl-N-methylamino substituent, makes this compound a key intermediate for introducing specific pharmacophores that can influence binding affinity, selectivity, and pharmacokinetic properties of drug candidates. While several methods exist for the asymmetric synthesis of pyrrolidine derivatives, this protocol emphasizes a direct and high-yielding route suitable for laboratory-scale synthesis.
Synthetic Strategy
The most straightforward and economically viable enantioselective synthesis of this compound involves the N-acetylation of a commercially available chiral precursor, either (R)- or (S)-3-(methylamino)pyrrolidine. This strategy eliminates the challenges associated with creating the chiral center, such as developing a stereoselective catalytic system or employing chiral auxiliaries followed by purification of diastereomers.
The overall synthetic transformation is depicted below:
Figure 1: General synthetic scheme for the preparation of chiral this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of one enantiomer, (R)-3-(N-Acetyl-N-methylamino)pyrrolidine, starting from the corresponding commercially available precursor. The same protocol can be applied to the (S)-enantiomer.
Materials and Methods
Materials:
| Reagent | Supplier | Purity |
| (3R)-(+)-3-(Methylamino)pyrrolidine | Major Aldrich | 95% |
| Acetic Anhydride | Fisher Scientific | ≥99% |
| Triethylamine (TEA) | Acros Organics | ≥99.5% |
| Dichloromethane (DCM), anhydrous | EMD Millipore | ≥99.8% |
| Saturated aqueous sodium bicarbonate | LabChem | N/A |
| Anhydrous magnesium sulfate | Alfa Aesar | 99.5% |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol: N-Acetylation of (3R)-(+)-3-(Methylamino)pyrrolidine
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3R)-(+)-3-(Methylamino)pyrrolidine (1.0 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (20 mL).
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Acetylating Agent:
-
In a dropping funnel, place acetic anhydride (1.04 mL, 11.0 mmol, 1.1 equivalents) dissolved in anhydrous dichloromethane (5 mL).
-
Add the acetic anhydride solution dropwise to the stirred reaction mixture over a period of 15 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1) with 1% ammonium hydroxide.
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane to 10% methanol in dichloromethane to afford the pure product.
-
Data Presentation
Table 1: Summary of a Representative Synthesis
| Parameter | Value |
| Starting Material | (3R)-(+)-3-(Methylamino)pyrrolidine |
| Product | (R)-3-(N-Acetyl-N-methylamino)pyrrolidine |
| Theoretical Yield | 1.42 g |
| Actual Yield | 1.28 g |
| Yield (%) | 90% |
| Enantiomeric Excess | >98% (assuming starting material purity) |
| Appearance | Colorless to pale yellow oil |
Logical Workflow of the Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of the target compound.
Figure 2: Detailed workflow for the synthesis and purification of (R)-3-(N-Acetyl-N-methylamino)pyrrolidine.
Conclusion
The provided protocol offers a reliable and efficient method for the enantioselective synthesis of this compound. By utilizing a commercially available chiral precursor, this approach is accessible to a broad range of researchers in both academic and industrial settings. The high yield and preservation of stereochemical integrity make this a preferred method for obtaining this important building block for drug discovery and development.
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the asymmetric synthesis and application of pyrrolidine-based organocatalysts, a cornerstone of modern asymmetric synthesis. These catalysts, particularly derivatives of proline and prolinol, are highly effective in constructing chiral molecules with high enantioselectivity. This guide offers detailed protocols for the synthesis of representative catalysts and their application in key C-C bond-forming reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.
Introduction to Pyrrolidine-Based Organocatalysis
Pyrrolidine-based organocatalysts have emerged as powerful tools in asymmetric synthesis due to their ability to mimic enzymatic catalysis, offering a metal-free and environmentally benign alternative to traditional methods.[1] Their catalytic activity stems from the ability of the secondary amine of the pyrrolidine ring to reversibly form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. The inherent chirality of the pyrrolidine scaffold, often derived from the natural amino acid proline, effectively shields one face of the reactive intermediate, directing the approach of the substrate to the opposite face and thus inducing high enantioselectivity.[2]
The two primary catalytic cycles are:
-
Enamine Catalysis: The pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile (e.g., a Michael acceptor).
-
Iminium Catalysis: The catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the carbonyl compound, rendering it more susceptible to nucleophilic attack.
These activation modes have been successfully applied to a wide range of asymmetric transformations, providing access to complex chiral building blocks for the synthesis of natural products and pharmaceuticals.[3]
I. Synthesis of Key Pyrrolidine-Based Organocatalysts
This section details the synthesis of two widely used classes of pyrrolidine-based organocatalysts: Diarylprolinol Silyl Ethers and Prolinamides.
A. Synthesis of (S)-2-(Diphenyl((trimethylsilyloxy)methyl)pyrrolidine) (Hayashi-Jørgensen Catalyst)
This catalyst is a prominent example of a diarylprolinol silyl ether, renowned for its high efficiency and selectivity in a variety of asymmetric reactions.[3] The synthesis proceeds in two main steps from (S)-diphenylprolinol.
-
To a solution of (S)-diphenylprolinol (4.00 g, 15.8 mmol, 1.00 eq.) in dichloromethane (40 mL) is added imidazole (3.22 g, 47.4 mmol, 3.00 eq.) at 0 °C.
-
Trimethylchlorosilane (5.00 mL, 39.5 mmol, 2.50 eq.) is added slowly, and the reaction mixture is subsequently stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is diluted with methyl tert-butyl ether (MTBE, 100 mL) and filtered to remove insoluble material.
-
The organic phase is washed sequentially with water (50 mL) and saturated aqueous sodium chloride solution (2 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by silica gel chromatography (eluent: hexane/ethyl acetate = 4:1) affords the title compound as a colorless oil.
B. General Synthesis of Chiral Prolinamide Organocatalysts
Prolinamides are another versatile class of pyrrolidine-based organocatalysts. They are readily synthesized from L-proline and a variety of amines via standard peptide coupling procedures.[2]
-
To a solution of N-Boc-L-proline (1.0 eq.) and the desired primary or secondary amine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 4-Dimethylaminopyridine (DMAP) (0.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc-protected prolinamide.
-
Dissolve the crude N-Boc-prolinamide in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired prolinamide organocatalyst.
II. Application in Asymmetric Reactions
This section provides detailed protocols for the application of pyrrolidine-based organocatalysts in three major classes of asymmetric reactions.
A. Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of carbonyl compounds to nitroolefins is a powerful method for C-C bond formation. Diarylprolinol silyl ethers are highly effective catalysts for this transformation.[4]
Caption: General workflow for asymmetric Michael addition.
-
To a solution of the aldehyde (0.3 mmol) in CH₂Cl₂ (1 mL), add the arylnitroalkene (0.2 mmol) and the diarylprolinol silyl ether catalyst (e.g., (S)-2-(Diphenyl((trimethylsilyloxy)methyl)pyrrolidine)) (0.04 mmol). [4]
-
Stir the homogeneous reaction mixture at 10 °C until complete conversion is observed by TLC (typically 24-48 hours). [4]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis. [4]
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-nitrostyrene | 20 | CH₂Cl₂ | 48 | 95 | 95:5 | 97 |
| 2 | Pentanal | trans-β-nitrostyrene | 3 | Water | 24 | 85 | 94:6 | 98 |
| 3 | Cyclohexanecarbaldehyde | trans-β-nitrostyrene | 10 | Toluene | 24 | 92 | >99:1 | 99 |
| 4 | Propanal | (E)-2-(2-nitrovinyl)furan | 20 | CH₂Cl₂ | 72 | 88 | 93:7 | 96 |
B. Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction. Proline and its derivatives are classic organocatalysts for direct asymmetric aldol reactions between ketones and aldehydes.[5]
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
-
In a vial at room temperature, charge (S)-proline (0.03 mmol), methanol (40 µL), water (10 µL), the ketone (1.5 mmol), and the aldehyde (0.3 mmol). [6]
-
Cap the vial and stir the reaction mixture at room temperature for the desired time (typically 24-72 hours). [5][6]
-
Quench the reaction with a saturated ammonium chloride solution and extract with ethyl acetate (3 x 10 mL). [5]
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. [5]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel chromatography (eluent: hexane/ethyl acetate) to afford the aldol product. [7]
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
| Entry | Ketone | Aldehyde | Catalyst | Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline | 10 | MeOH/H₂O | 95 | 98:2 | 99 |
| 2 | Acetone | 4-Nitrobenzaldehyde | Prolinamide | 20 | Dichloromethane | 85 | - | 61 |
| 3 | Cyclohexanone | Benzaldehyde | (S)-Proline | 30 | DMSO | 97 | 95:5 | 96 |
| 4 | Acetone | 2-Nitrobenzaldehyde | (S)-Proline | 30 | DMSO/Acetone | 78 | - | 95 |
C. Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Diarylprolinol silyl ethers, in the presence of an acid co-catalyst, can effectively catalyze enantioselective Diels-Alder reactions.[8]
-
To a mixture of the α,β-unsaturated aldehyde (0.7 mmol), the diene (2.1 mmol), and the diarylprolinol silyl ether catalyst (e.g., 2-[bis(3,5-bis-trifluoromethylphenyl) triethylsiloxymethyl]pyrrolidine) (0.07 mmol) in toluene, add trifluoroacetic acid (CF₃CO₂H) (0.14 mmol). [8]
-
Stir the reaction mixture at room temperature or 4 °C until the starting aldehyde is consumed (monitored by TLC). [8]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Diels-Alder adduct.
-
Determine the endo/exo ratio by ¹H NMR and the enantiomeric excess of each isomer by chiral HPLC or GC analysis. [8]
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Additive | Yield (%) | exo:endo | ee (%) (exo) | ee (%) (endo) |
| 1 | Cinnamaldehyde | Cyclopentadiene | 10 | CF₃CO₂H | 80 | 85:15 | 97 | 88 |
| 2 | Crotonaldehyde | Cyclopentadiene | 5 | TFA | 99 | 1:15 | 91 | 94 |
| 3 | Acrolein | Cyclohexadiene | 20 | pTSA | 82 | 1:14 | - | 94 |
| 4 | Cinnamaldehyde | 2,3-Dimethyl-1,3-butadiene | 10 | CF₃CO₂H | 91 | - | 95 | - |
III. Analysis of Enantiomeric Excess
The determination of enantiomeric excess (ee) is critical for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
General Protocol for ee Determination by Chiral HPLC:
-
Sample Preparation: Prepare a solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL. Prepare a racemic standard of the product for comparison.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: A suitable polysaccharide-based column (e.g., Chiralpak® AD-H, OD-H, or Chiralcel® OJ-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 v/v).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
Detection Wavelength: A wavelength where the analyte has strong UV absorbance.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
-
Conclusion
Pyrrolidine-based organocatalysts are indispensable tools in modern organic synthesis, enabling the efficient and highly selective production of chiral molecules. The protocols and data presented in these application notes provide a practical guide for researchers in the field. The versatility and robustness of these catalysts, coupled with the development of more sustainable reaction conditions, ensure their continued importance in both academic research and industrial drug development.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of Water [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-(N-Acetyl-N-methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(N-Acetyl-N-methylamino)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline methodologies for distillation and column chromatography, complete with illustrative data and procedural diagrams to guide researchers in obtaining high-purity material.
Introduction
This compound is a substituted pyrrolidine derivative with a molecular weight of 142.20 g/mol [1][2]. Its structure is foundational in the development of a variety of active pharmaceutical ingredients (APIs). Ensuring the high purity of this intermediate is critical for the successful synthesis of downstream products and for meeting stringent regulatory standards in drug development. Common impurities may include starting materials from the synthesis, reaction byproducts, and residual solvents. The purification strategies outlined below are designed to effectively remove these contaminants.
Physical Properties:
Purification Workflow
A general workflow for the purification of this compound is presented below. The choice of techniques will depend on the impurity profile of the crude material.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Fractional vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities and solvents with significantly different boiling points. Given the high boiling point of the target compound (250 °C), vacuum distillation is necessary to prevent thermal decomposition.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Initiating Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial low-boiling fraction, which may contain residual solvents and volatile impurities.
-
As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound under the applied vacuum.
-
Monitor the distillation temperature and pressure closely. A stable head temperature indicates the collection of a pure fraction.
-
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Illustrative Data:
| Fraction | Pressure (mmHg) | Head Temperature (°C) | Purity (by GC) | Yield (%) |
| Forerun | 2 | 40-80 | 15% | 5 |
| Main Cut | 2 | 110-115 | >99.5% | 85 |
| Residue | - | - | - | 10 |
Protocol 2: Silica Gel Column Chromatography
For the removal of impurities with similar boiling points or polar byproducts, silica gel column chromatography is an effective technique.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 100% DCM) and gradually increasing the polarity (e.g., to 95:5 DCM:MeOH), is often effective.
-
Fraction Collection: Collect fractions of the eluate in test tubes or vials.
-
Analysis (TLC): Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing the spots under UV light or with an appropriate stain (e.g., potassium permanganate).
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Illustrative Data:
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient: 0-10% MeOH in DCM |
| Rf of Product | ~0.4 (in 95:5 DCM:MeOH) |
| Purity Achieved | >99.8% (by HPLC) |
| Recovery Yield | ~90% |
Purity Assessment Logic
The decision-making process for assessing the purity of this compound and determining the need for further purification steps is outlined below.
References
Application Notes and Protocols: The Role of 3-(N-Acetyl-N-methylamino)pyrrolidine in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(N-acetyl-N-methylamino)pyrrolidine as a key intermediate in the synthesis of bioactive compounds, particularly those targeting the central nervous system (CNS). While direct, publicly available examples of its use in the synthesis of specific, named bioactive compounds are limited, its structural motifs are present in a range of neurologically active agents. This document outlines a potential synthetic application, provides a detailed experimental protocol for a key transformation, and discusses the biological context of the target compound class.
Introduction
This compound is a versatile heterocyclic building block.[1] Its pyrrolidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] The presence of a tertiary amine and an acetylated secondary amine provides multiple points for synthetic modification, making it an attractive starting material for the generation of diverse chemical libraries. This intermediate is particularly noted for its potential application in the development of antipsychotic and antidepressant medications due to its favorable pharmacokinetic properties.[1]
Synthetic Application: A Potential Route to a Muscarinic Receptor Antagonist
Based on the structural analysis of known muscarinic receptor antagonists, this compound can be envisioned as a precursor to compounds with potential activity at these receptors. Muscarinic receptors, particularly the M1 and M4 subtypes, are significant targets for the treatment of various CNS disorders, including schizophrenia and Parkinson's disease.
The following section details a hypothetical, yet chemically sound, synthetic protocol to transform this compound into a novel potential muscarinic antagonist. This protocol is based on established chemical transformations common in pharmaceutical synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-(Methylamino)pyrrolidine from this compound
This initial step involves the deacetylation of the starting material to yield the corresponding secondary amine, which is a crucial intermediate for further elaboration.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add 6 M HCl (5.0 eq) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of 10 M NaOH solution until the pH is approximately 12-14. Perform this step in an ice bath to control the exothermic reaction.
-
Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-(methylamino)pyrrolidine.
Expected Yield: 85-95%
Protocol 2: N-Alkylation of 3-(Methylamino)pyrrolidine with a Diphenyl-containing Moiety
This step introduces a key pharmacophore present in many muscarinic antagonists.
Materials:
-
3-(Methylamino)pyrrolidine (from Protocol 1)
-
2-Bromo-1,1-diphenylethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 3-(methylamino)pyrrolidine (1.0 eq), 2-bromo-1,1-diphenylethane (1.1 eq), and K₂CO₃ (2.5 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Stir the reaction mixture at 80 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Expected Yield: 60-75%
Data Presentation
The following table summarizes the key properties of the starting material and the hypothetical final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Biological Target Class |
| This compound | C₇H₁₄N₂O | 142.20 | Starting Material | - |
| N-(2,2-diphenylethyl)-N-methylpyrrolidin-3-amine | C₂₀H₂₆N₂ | 294.44 | N-Alkylation | Muscarinic Receptor Antagonist |
Visualization of a Potential Signaling Pathway
Compounds that antagonize muscarinic receptors can modulate downstream signaling pathways. A common pathway affected by M1 muscarinic receptor antagonists is the Gq-coupled signaling cascade, which leads to the inhibition of phospholipase C (PLC) activation.
Caption: Inhibition of the M1 muscarinic receptor signaling pathway.
Experimental Workflow Diagram
The overall synthetic strategy from the starting material to the potential bioactive compound is outlined below.
Caption: Synthetic workflow for a potential muscarinic antagonist.
Conclusion
This compound represents a valuable, though currently under-documented, starting material for the synthesis of novel bioactive compounds. The provided protocols and conceptual framework offer a starting point for researchers to explore its utility in generating new chemical entities with potential therapeutic applications in the CNS and beyond. Further investigation into its reactivity and incorporation into diverse molecular scaffolds is warranted to fully realize its potential in drug discovery.
References
Application Notes and Protocols for the Practical Synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the practical synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine, a key pharmaceutical intermediate. The described synthetic route is a multi-step process designed for scalability and high purity of the final product, making it suitable for drug development and manufacturing.
Introduction
This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its specific stereochemistry and functional groups are often crucial for the biological activity of the final active pharmaceutical ingredient (API). This document outlines a reliable and practical synthetic pathway starting from commercially available precursors.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a four-step sequence starting from N-Boc-3-pyrrolidinol. This pathway involves:
-
Oxidation of the secondary alcohol to a ketone.
-
Reductive amination to introduce the methylamino group.
-
N-Acetylation of the secondary amine.
-
Deprotection of the Boc group to yield the final product.
Each step is detailed with experimental protocols and supported by quantitative data to ensure reproducibility and scalability.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-pyrrolidinone
This step involves the oxidation of the hydroxyl group of N-Boc-3-pyrrolidinol to a ketone. A common and efficient method is the Swern oxidation or using Dess-Martin periodinane (DMP).
Materials:
-
N-Boc-3-pyrrolidinol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM (10 volumes) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | N-Boc-3-pyrrolidinol |
| Key Reagent | Dess-Martin periodinane |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-95% |
| Purity (post-chromatography) | >98% |
Step 2: Synthesis of tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
This step utilizes reductive amination to convert the ketone into a secondary amine.
Materials:
-
N-Boc-3-pyrrolidinone
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in DCE (10 volumes).
-
Add methylamine solution (2.0 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Starting Material | N-Boc-3-pyrrolidinone |
| Key Reagents | Methylamine, Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Purity (post-chromatography) | >97% |
Step 3: Synthesis of tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate
This step involves the acetylation of the secondary amine.
Materials:
-
tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
-
Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (1.0 eq) in DCM (10 volumes).
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purification can be achieved by column chromatography if necessary.
| Parameter | Value |
| Starting Material | tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate |
| Key Reagents | Acetic anhydride, Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
| Purity (post-chromatography) | >98% |
Step 4: Synthesis of this compound
This final step is the deprotection of the Boc group to yield the target compound.
Materials:
-
tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM) (for TFA method)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (for neutralization)
Procedure (TFA Method):
-
Dissolve tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate (1.0 eq) in DCM (5 volumes).
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with a cold NaOH solution to pH > 10.
-
Extract the product with DCM or another suitable organic solvent (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
| Parameter | Value |
| Starting Material | tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate |
| Key Reagent | Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 85-95% |
| Purity | >98% |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for each synthetic step.
Conclusion
The synthetic route and protocols detailed in these application notes provide a robust and practical method for the preparation of this compound. The use of a protecting group strategy allows for controlled and high-yielding transformations at each step. This methodology is well-suited for the synthesis of this important pharmaceutical intermediate on both laboratory and pilot plant scales. Careful monitoring and purification at each stage are crucial for obtaining the final product with the high purity required for pharmaceutical applications.
Application Notes & Protocols: Palladium-Catalyzed Synthesis of N-Protected Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence drives the continuous need for efficient and versatile synthetic methods. Palladium-catalyzed reactions have emerged as powerful tools for constructing and functionalizing the N-protected pyrrolidine core, offering high levels of chemo-, regio-, and stereoselectivity.[3] These methods enable the creation of diverse libraries of pyrrolidine derivatives for drug discovery and development.
This document provides detailed application notes and experimental protocols for three key palladium-catalyzed strategies for synthesizing N-protected pyrrolidines: Intramolecular Carboamination, Enantioselective α-Arylation, and Intramolecular C-H Amination.
Enantioselective Intramolecular Carboamination
Application Note: Palladium-catalyzed intramolecular carboamination provides a convergent and efficient route to construct substituted pyrrolidines.[4] This reaction class couples readily available N-protected pent-4-enylamines with aryl or alkenyl bromides, forming one C-N and one C-C bond in a single operation. The development of chiral phosphine ligands has enabled highly enantioselective versions of this transformation, yielding 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with excellent enantiomeric excess (up to 94% ee).[4] The reaction is believed to proceed via an aminopalladation/reductive elimination catalytic cycle. This method is particularly valuable for synthesizing precursors to complex molecules, such as the phenanthroindolizidine alkaloid, (−)-tylophorine.[4]
Catalytic Cycle Overview:
References
Application of 3-(N-Acetyl-N-methylamino)pyrrolidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds, including natural products and FDA-approved drugs. Its three-dimensional structure, synthetic tractability, and ability to engage in key biological interactions make it a privileged scaffold in drug discovery. 3-(N-Acetyl-N-methylamino)pyrrolidine serves as a crucial synthetic intermediate, providing a versatile building block for the creation of more complex molecules, particularly in the development of therapeutics targeting the central nervous system (CNS). Its structure is designed to impart favorable pharmacokinetic properties, such as enhanced bioavailability and the potential to cross the blood-brain barrier. This document provides an overview of its application, focusing on a key real-world example, and details relevant experimental protocols.
Key Application: Intermediate in the Synthesis of CNS-Active Agents
This compound and its structural analogs are key intermediates in the synthesis of various pharmaceuticals, especially those targeting the central nervous system.[1] The pyrrolidine ring system is a common feature in drugs designed to treat neurological and psychiatric disorders, including antipsychotic and antidepressant medications.[1] The structural features of this intermediate allow for the construction of complex molecules with high selectivity for their biological targets.
A prominent example of a successful therapeutic agent that contains a core structure related to this compound is Varenicline (marketed as Chantix®). Varenicline is a prescription medication used for smoking cessation.[2] It functions as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key receptor involved in nicotine addiction.[3][4]
Mechanism of Action: Varenicline as a Case Study
Varenicline's efficacy in smoking cessation is attributed to its unique interaction with the α4β2 nAChR.[5] It acts as a partial agonist, meaning it weakly stimulates the receptor, but to a much lesser extent than nicotine. This mild stimulation helps to alleviate craving and withdrawal symptoms that occur during smoking cessation.[3][6]
Simultaneously, varenicline acts as an antagonist in the presence of nicotine. By occupying the α4β2 receptors, it blocks nicotine from binding, thereby reducing the rewarding and reinforcing effects of smoking.[3][5] This dual mechanism—providing some nicotinic stimulation to ease withdrawal while also blocking the effects of nicotine from tobacco use—is central to its therapeutic benefit. The binding of varenicline to the α4β2 receptor ultimately modulates the release of dopamine in the mesolimbic pathway, which is the key neuronal mechanism underlying the reinforcing effects of nicotine.[5][6]
Quantitative Data
The following tables summarize the binding affinity and functional activity of varenicline, as well as the inhibitory activity of other pyrrolidine derivatives against N-acylethanolamine acid amidase (NAAA), demonstrating the therapeutic potential of this chemical class.
Table 1: Varenicline Binding Affinity and Selectivity for Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. α4β2 |
| α4β2 | 0.15 | - |
| α3β4 | >500-fold | >500x |
| α7 | >3500-fold | >3500x |
| α1βγδ | >20,000-fold | >20,000x |
| 5-HT3 | 350 | - |
| Data sourced from FDA label and scientific literature.[4][5] |
Table 2: Varenicline Functional Activity at the α4β2 nAChR
| Parameter | Value | Description |
| Efficacy | ~45% | Relative to nicotine's maximal efficacy. |
| EC50 | 3.1 µM | The concentration at which varenicline produces 50% of its maximal effect. |
| Data sourced from preclinical studies.[4] |
Table 3: Inhibitory Activity of Pyrrolidine Amide Derivatives Against NAAA
| Compound | NAAA Inhibition IC50 (µM) |
| 3j | Low micromolar |
| 3k | Low micromolar |
| 4a | Low micromolar |
| 4g | Low micromolar |
| Data from a study on pyrrolidine amide derivatives as NAAA inhibitors.[7] These compounds were identified as potent inhibitors, highlighting the potential of the pyrrolidine scaffold in developing anti-inflammatory agents.[7][8] |
Experimental Protocols
The following are representative protocols for the synthesis of a complex molecule using a pyrrolidine intermediate and for a biological assay to determine receptor binding affinity.
Protocol 1: Representative Multi-step Synthesis of a Varenicline-like Core Structure
This protocol is a generalized representation of a synthetic route towards a complex heterocyclic system incorporating a pyrrolidine ring, based on published syntheses of varenicline.
Objective: To synthesize a key quinoxaline intermediate for a varenicline analog.
Materials:
-
A suitable dinitro-pyrrolidine precursor
-
Palladium on carbon (5% Pd/C)
-
Isopropanol
-
Water
-
Glyoxal (40% in water)
-
Sodium hydroxide (2 M)
-
Toluene
-
Methanol
-
L-Tartaric acid
Procedure:
-
Reduction of the Dinitro Compound: In a hydrogenation vessel, dissolve the dinitro-pyrrolidine precursor in a mixture of isopropanol and water. Add 5% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (40-50 psi) and agitate at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with isopropanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.
-
Quinoxaline Formation: Immediately dissolve the crude diamine in water.
-
Add an aqueous solution of glyoxal dropwise to the diamine solution at room temperature.
-
Stir the reaction mixture for 18 hours. The formation of the quinoxaline product can be monitored by LC-MS.
-
Hydrolysis and Salt Formation (if applicable for downstream steps):
-
Hydrolyze any protecting groups (e.g., a trifluoroacetamide) by adding 2 M sodium hydroxide and toluene, and heating the mixture.
-
After reaction completion, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the free base.
-
For purification or isolation as a salt, dissolve the free base in methanol and add a solution of L-tartaric acid in methanol to precipitate the tartrate salt.
-
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield the purified quinoxaline intermediate.
Protocol 2: In Vitro Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for the α4β2 nAChR.
Materials:
-
Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs.
-
Radioligand, e.g., [³H]-epibatidine or [³H]-cytisine.
-
Test compound (e.g., varenicline analog).
-
Non-specific binding control (e.g., high concentration of nicotine).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (or buffer for total binding, or non-specific control).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of nicotine) from the total binding (CPM with buffer only).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable building block in medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential, particularly for CNS disorders. The successful development of varenicline from a related pyrrolidine core highlights the importance of this scaffold in creating drugs with novel mechanisms of action. The provided protocols offer a representative framework for the synthesis and biological evaluation of compounds derived from this important class of intermediates.
References
- 1. This compound [myskinrecipes.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scispace.com [scispace.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Role of 3-(N-Acetyl-N-methylamino)pyrrolidine in Pharmaceutical Synthesis: A Review of Potential Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous Active Pharmaceutical Ingredients (APIs). Within this class of compounds, 3-(N-Acetyl-N-methylamino)pyrrolidine presents itself as a versatile, yet underexplored, precursor for the synthesis of novel therapeutic agents. This document aims to provide an overview of the potential applications of this compound in drug discovery and development, based on the broader context of pyrrolidine chemistry. While direct synthesis of a marketed API from this compound is not prominently documented in publicly available literature, its structural motifs suggest plausible utility in the creation of various analogues of existing drugs and as a building block for new chemical entities.
Potential Synthetic Pathways and Applications
The chemical structure of this compound, featuring a protected secondary amine and an acetylated methylamino group, offers several reactive sites for further chemical modification. The pyrrolidine ring can be functionalized at various positions, and the N-acetyl group can potentially be hydrolyzed to reveal a secondary amine, opening up avenues for diverse synthetic transformations.
Based on the established roles of similar pyrrolidine derivatives in pharmaceuticals, potential applications for APIs derived from this compound could span several therapeutic areas:
-
Enzyme Inhibitors: Pyrrolidine-containing molecules have been successfully developed as inhibitors for a range of enzymes. For instance, analogues of 2-acetamidosugars incorporating a pyrrolidine core have shown potent inhibitory activity against N-acetyl-D-glucosaminidases.[1] The structural features of this compound could be exploited to design novel enzyme inhibitors.
-
Neurological Drugs: The pyrrolidine ring is a common feature in drugs targeting the central nervous system.
-
Antiviral and Antibacterial Agents: The versatility of the pyrrolidine scaffold has been utilized in the development of various antimicrobial agents.
Conceptual Experimental Workflow
The synthesis of a novel API utilizing this compound as a precursor would typically involve a multi-step process. A generalized workflow is outlined below.
Caption: Conceptual workflow for API synthesis.
Future Outlook
While direct evidence linking this compound to specific, commercially available APIs is scarce, its structural characteristics align with those of many successful pharmaceutical compounds. Further research into the synthetic utility of this precursor could unlock new avenues for the development of novel therapeutics. The exploration of its reactivity and incorporation into diverse molecular scaffolds holds promise for expanding the chemical space available to medicinal chemists. As the demand for innovative drugs continues to grow, the investigation of versatile building blocks like this compound will remain a critical aspect of drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine
Welcome to the technical support center for the synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic route to this valuable pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method is the N-acetylation of 3-(methylamino)pyrrolidine. This is typically achieved by reacting 3-(methylamino)pyrrolidine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base and solvent.
Q2: What are the critical parameters to control during the acetylation reaction?
A2: Key parameters to control for a successful synthesis include:
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to manage the exothermic nature of the acylation and then gradually warmed to room temperature to ensure completion.
-
Stoichiometry of Reagents: Precise control over the molar equivalents of the acetylating agent and the base is crucial to prevent side reactions and ensure complete conversion of the starting material.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is commonly used to neutralize the acid generated during the reaction without competing in the acetylation.
-
Solvent: An inert, anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is typically used to facilitate the reaction and dissolve the reagents.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of dichloromethane and methanol, can be used to separate the starting material (3-(methylamino)pyrrolidine) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the common impurities or byproducts I might encounter?
A4: Potential impurities include unreacted 3-(methylamino)pyrrolidine, di-acetylated products (though less likely with a secondary amine), and hydrolysis of the acetylating agent, which forms acetic acid. If the pyrrolidine ring nitrogen is unprotected, acetylation at that position is also a possibility.
Q5: What is the recommended work-up and purification procedure?
A5: A typical aqueous work-up involves washing the organic reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. The final product is then isolated from the organic layer and can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Loss of Product during Work-up: The product may have been lost during the extraction process. 3. Degradation of Reagents: The acetylating agent may have hydrolyzed due to moisture. | 1. Monitor with TLC: Ensure the starting material is fully consumed before quenching the reaction. If necessary, increase the reaction time or temperature slightly. 2. Optimize Extraction: Ensure the correct pH is maintained during aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 3. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. Use a fresh, unopened bottle of the acetylating agent. |
| Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Material: The reaction was incomplete. 2. Formation of Side Products: Di-acetylation or acetylation of the pyrrolidine ring nitrogen may have occurred. 3. Hydrolyzed Acetylating Agent: Presence of acetic acid. | 1. Optimize Reaction Conditions: Increase the equivalents of the acetylating agent slightly or prolong the reaction time. 2. Control Stoichiometry: Use a precise amount of the acetylating agent (e.g., 1.05-1.1 equivalents). If the pyrrolidine nitrogen is unprotected, consider using a protecting group strategy. 3. Thorough Work-up: Ensure to wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities. |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The product may have some solubility in the aqueous phase. 2. Product is an Oil: The product may not crystallize easily. | 1. Brine Wash and Back-Extraction: Wash the organic layer with brine to reduce the solubility of the product in the aqueous phase. Perform multiple extractions of the aqueous layer with the organic solvent. 2. Purification Technique: If the product is a stable oil, purification by column chromatography or vacuum distillation is recommended. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Acetylation using Acetic Anhydride
This protocol is a standard and reliable method for the N-acetylation of 3-(methylamino)pyrrolidine.
Materials:
-
3-(Methylamino)pyrrolidine
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 3-(methylamino)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Data Presentation: Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Outcome |
| Starting Material | 3-(Methylamino)pyrrolidine | - |
| Acetylating Agent | Acetic Anhydride (1.1 eq) | - |
| Base | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |
| Solvent | Dichloromethane (anhydrous) | Provides an inert reaction medium |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate |
| Reaction Time | 2-4 hours | High conversion |
| Purification | Column Chromatography | Purity >95% |
| Typical Yield | 85-95% | - |
Visualizations
Experimental Workflow for Acetylation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: 3-(N-Acetyl-N-methylamino)pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
The most common method is the N-acetylation of 3-(methylamino)pyrrolidine. This is typically achieved by reacting 3-(methylamino)pyrrolidine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.
Q2: What are the potential side reactions during the synthesis of this compound?
The primary side reaction of concern is the di-acetylation of the starting material, which can occur if an excess of the acetylating agent is used. This leads to the formation of an N,N-diacetylated byproduct. Incomplete reaction is also a possibility, leaving unreacted 3-(methylamino)pyrrolidine.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting amine and the appearance of the product spot. Ninhydrin stain can be useful for visualizing the starting amine, which will show a distinct color, while the acetylated product will not.
Q4: What are the recommended purification methods for this compound?
Following the reaction, a typical workup involves washing the organic phase with a dilute acid and then a dilute base to remove unreacted starting materials and acidic or basic byproducts. If further purification is needed, column chromatography on silica gel is a standard and effective method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive acetylating agent (hydrolyzed). 2. Starting amine is in its salt form (e.g., hydrochloride) and was not free-based. 3. Insufficient base to neutralize the acid byproduct. 4. Low reaction temperature. | 1. Use fresh or properly stored acetylating agent. 2. Add an additional equivalent of base to neutralize the amine salt. 3. Ensure at least one equivalent of base is used to scavenge the acid produced. 4. If the reaction is sluggish, consider gently warming the reaction mixture or adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] |
| Presence of starting material in the final product | 1. Incomplete reaction. 2. Insufficient amount of acetylating agent. | 1. Increase the reaction time and continue to monitor by TLC. 2. Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. |
| Formation of a significant amount of a lower Rf byproduct | 1. This is likely the N,N-diacetylated side product. 2. Use of a large excess of the acetylating agent. | 1. Carefully control the stoichiometry of the acetylating agent. 2. Use column chromatography for purification to separate the product from the diacetylated impurity. |
| Difficulty in removing the base (e.g., pyridine or triethylamine) after workup | 1. Pyridine can be difficult to remove completely with simple acid/base washes. | 1. A wash with an aqueous solution of copper sulfate (CuSO₄) can be effective in removing residual pyridine.[2] |
Experimental Protocols
General Protocol for the Acetylation of 3-(Methylamino)pyrrolidine using Acetyl Chloride
Materials:
-
3-(Methylamino)pyrrolidine
-
Acetyl Chloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
Procedure:
-
Dissolve 3-(methylamino)pyrrolidine (1.0 eq) and triethylamine (1.1-1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). If the starting amine is a hydrochloride salt, use 2.2 equivalents of triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.05 eq) in anhydrous DCM to the stirred reaction mixture.
-
Monitor the reaction progress by TLC. If the reaction is slow, a catalytic amount of DMAP can be added.
-
Once the reaction is complete (typically when the starting amine is no longer visible by TLC with ninhydrin staining), quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis and purification.
References
Technical Support Center: Synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of 3-(N-Acetyl-N-methylamino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-acetylation of 3-(methylamino)pyrrolidine using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.[1][2] This reaction is a nucleophilic acyl substitution where the secondary amine of the pyrrolidine ring attacks the electrophilic carbonyl carbon of the acetylating agent.
Q2: Which acetylating agent is preferred, acetyl chloride or acetic anhydride?
A2: Both acetyl chloride and acetic anhydride are effective for N-acetylation.[2][3]
-
Acetyl chloride is generally more reactive, which can lead to faster reaction times but may also generate more side products if the reaction is not carefully controlled. Its reaction produces hydrochloric acid (HCl), which must be neutralized by a base.[1]
-
Acetic anhydride is less reactive and may require slightly longer reaction times or gentle heating. The byproduct is acetic acid, which is less corrosive than HCl.[4][5] The choice often depends on the scale of the reaction, the desired reaction rate, and the sensitivity of the starting material.
Q3: What is the role of the base in this reaction?
A3: A base is crucial for neutralizing the acidic byproduct (HCl or acetic acid) generated during the acetylation.[1][2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines like triethylamine or pyridine.
Q4: Can a catalyst be used to improve the reaction rate?
A4: Yes, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, particularly when using the less reactive acetic anhydride.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Amine: The starting 3-(methylamino)pyrrolidine may have been protonated by residual acid, rendering it non-nucleophilic. | 1. Ensure the starting amine is a free base. If it is a hydrochloride salt, use an additional equivalent of base to neutralize it in situ.[1] |
| 2. Moisture Contamination: Acetyl chloride and acetic anhydride are sensitive to moisture and can be hydrolyzed, reducing their effectiveness. | 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Insufficient Base: Inadequate neutralization of the acidic byproduct will stop the reaction. | 3. Use at least a stoichiometric amount of base (or more if starting from a salt). | |
| 4. Low Reaction Temperature: The reaction may be too slow at low temperatures. | 4. Allow the reaction to warm to room temperature or consider gentle heating (e.g., 40-50 °C), while monitoring for side product formation. | |
| Incomplete Reaction (Presence of Starting Material) | 1. Insufficient Acetylating Agent: The acetylating agent may have been consumed by side reactions or was not added in sufficient excess. | 1. Use a slight excess (e.g., 1.05-1.2 equivalents) of the acetylating agent. |
| 2. Short Reaction Time: The reaction may not have reached completion. | 2. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) and allow it to proceed until the starting material is consumed. | |
| Formation of Multiple Byproducts | 1. Over-acylation: While less common for this specific substrate, highly reactive conditions could lead to undesired side reactions. | 1. Add the acetylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate. |
| 2. Degradation of Pyrrolidine Ring: Extreme temperatures or pH could potentially lead to ring-opening or other degradation pathways. | 2. Maintain moderate reaction temperatures and ensure proper pH control with the appropriate amount of base. | |
| Difficult Purification | 1. Contamination with Salts: The hydrochloride or acetate salt of the base (e.g., triethylammonium chloride) can co-precipitate with the product. | 1. During the work-up, wash the organic layer thoroughly with water or brine to remove water-soluble salts. |
| 2. Similar Polarity of Product and Impurities: The product and unreacted starting material or certain byproducts may have similar polarities, making separation by column chromatography challenging. | 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider converting the product to a salt for purification via recrystallization, followed by conversion back to the free base. |
Experimental Protocols
Protocol 1: Acetylation using Acetyl Chloride
This protocol is a general guideline and may require optimization.
1. Preparation:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(methylamino)pyrrolidine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
2. Reaction:
-
Dissolve acetyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
3. Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acetylation using Acetic Anhydride
1. Preparation:
-
Follow the same preparation steps as in Protocol 1, using 3-(methylamino)pyrrolidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Optionally, add a catalytic amount of DMAP (0.05 eq.).
2. Reaction:
-
Add acetic anhydride (1.2 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, or until completion as indicated by TLC or GC-MS. Gentle heating may be required if the reaction is slow.
3. Work-up and Purification:
-
Follow the same work-up and purification steps as in Protocol 1.
Data Presentation
Table 1: Comparison of Acetylating Agents and Conditions
| Parameter | Acetyl Chloride | Acetic Anhydride |
| Reactivity | High | Moderate |
| Equivalents | 1.05 - 1.2 | 1.2 - 1.5 |
| Base | Triethylamine, Pyridine (≥1.1 eq.) | Triethylamine, Pyridine (≥1.1 eq.) |
| Catalyst | Not usually required | DMAP (catalytic) recommended |
| Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Reaction Time | 1 - 4 hours | 2 - 8 hours |
| Byproduct | HCl | Acetic Acid |
| Typical Yield | > 85% | > 80% |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Scale-Up of 3-(N-Acetyl-N-methylamino)pyrrolidine
Welcome to the technical support center for the synthesis and scale-up of 3-(N-Acetyl-N-methylamino)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most prevalent laboratory synthesis involves the N-acetylation of 3-(methylamino)pyrrolidine using an acetylating agent such as acetic anhydride or acetyl chloride.[1][2] The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Q2: What are the primary safety concerns when scaling up this reaction?
A2: The primary safety concerns are the exothermic nature of the acetylation reaction, which can lead to thermal runaway if not properly controlled, and the handling of corrosive and irritating reagents like acetyl chloride and acetic anhydride.[3] The final product, this compound, is also known to cause skin and serious eye irritation.[3]
Q3: How can I monitor the progress of the acetylation reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material, 3-(methylamino)pyrrolidine. For larger scale operations, Process Analytical Technology (PAT) tools like in-line infrared (IR) spectroscopy can provide real-time monitoring of reactant and product concentrations.
Q4: What are the common impurities I should expect in the synthesis of this compound?
A4: Common impurities may include unreacted 3-(methylamino)pyrrolidine, diacetylated byproducts (where the pyrrolidine nitrogen is also acetylated), and residual solvents or reagents. The quality of the starting materials can also introduce impurities.
Q5: What purification methods are suitable for large-scale production?
A5: For large-scale purification, distillation under reduced pressure is often employed. Crystallization of a salt form (e.g., hydrochloride) can also be an effective method for achieving high purity. For challenging separations, preparative chromatography may be necessary, though it is often less economical at a very large scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient work-up leading to product loss. | 1. Increase reaction time or temperature moderately. Confirm completion with TLC/GC/HPLC. 2. Ensure inert atmosphere (e.g., nitrogen) if materials are air-sensitive. Check for and eliminate sources of moisture. 3. Optimize temperature profile; a lower starting temperature with gradual warming may be beneficial. 4. Optimize extraction and purification steps. Ensure pH is appropriate during aqueous washes. |
| Formation of Byproducts (e.g., Diacetylation) | 1. Excess acetylating agent. 2. High reaction temperature. 3. Prolonged reaction time after completion. | 1. Use a stoichiometric amount or slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent. 2. Maintain a controlled, lower reaction temperature, especially during the addition of the acetylating agent. 3. Quench the reaction promptly after the starting material is consumed. |
| Poor Product Purity After Work-up | 1. Inefficient removal of starting materials or byproducts. 2. Emulsion formation during aqueous extraction. 3. Ineffective purification method. | 1. Optimize pH during aqueous washes to facilitate separation. 2. Add brine or adjust the solvent system to break emulsions. 3. Consider alternative purification techniques such as fractional distillation under vacuum or crystallization. For highly polar impurities, specialized chromatography may be needed. |
| Runaway Reaction / Poor Temperature Control | 1. Rapid addition of acetylating agent. 2. Inadequate cooling capacity for the scale of the reaction. 3. Poor mixing leading to localized hot spots. | 1. Add the acetylating agent slowly and portion-wise, monitoring the internal temperature closely. 2. Ensure the cooling system is appropriately sized for the reactor volume and the expected exotherm. 3. Use an appropriate stirrer and agitation speed to ensure efficient heat transfer. |
| Product Discoloration | 1. Presence of impurities from starting materials. 2. Thermal degradation due to high temperatures during reaction or purification. | 1. Use high-purity starting materials. 2. Perform distillation at the lowest possible temperature under a high vacuum. Consider purification by crystallization. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a representative procedure for the N-acetylation of a secondary amine and should be adapted and optimized for specific laboratory conditions and scale.
Materials:
-
3-(Methylamino)pyrrolidine
-
Acetic Anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(methylamino)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Scale-Up Considerations and Workflow
Data Presentation
Table 1: Reagent Stoichiometry and Typical Yields
| Starting Material | Reagent | Base | Solvent | Scale | Typical Yield | Purity (pre-purification) |
| 3-(Methylamino)pyrrolidine (1 eq) | Acetic Anhydride (1.1 eq) | Triethylamine (1.2 eq) | Dichloromethane | Lab (10 g) | 85-95% | 90-95% |
| 3-(Methylamino)pyrrolidine (1 eq) | Acetyl Chloride (1.05 eq) | Pyridine (2.0 eq) | Toluene | Pilot (1 kg) | 80-90% | 88-93% |
Table 2: Troubleshooting Common Analytical Observations
| Analytical Observation (GC/HPLC) | Potential Cause | Suggested Action |
| Significant peak for starting material | Incomplete reaction | Increase reaction time/temperature or check reagent quality. |
| Presence of a higher molecular weight peak | Diacetylation or other side reactions | Reduce amount of acetylating agent, lower reaction temperature. |
| Broad or tailing product peak | Presence of ionic impurities or interaction with the column | Adjust mobile phase pH or use a different column chemistry. |
| Multiple small, unidentified peaks | Degradation or presence of impurities in starting materials | Re-purify starting materials; consider milder reaction conditions. |
Signaling Pathways and Logical Relationships
Decision Tree for Managing Exothermic Reactions
This technical support center provides a foundational guide for navigating the challenges of synthesizing and scaling up this compound. For further assistance, please consult relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.
References
Technical Support Center: By-product Analysis in 3-(N-Acetyl-N-methylamino)pyrrolidine Synthesis
Welcome to the technical support guide for the synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1][2] The synthesis, while seemingly straightforward, presents several challenges related to by-product formation that can impact yield, purity, and scalability. This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting these common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis, focusing on the underlying chemistry and strategic choices to ensure a successful reaction.
Q1: What is a reliable and common synthetic route for this compound?
A common and effective strategy involves the N-acetylation of a 3-(methylamino)pyrrolidine precursor. This route is often preferred due to the high reactivity of the secondary amine towards acetylating agents and the relative stability of the starting materials. The general reaction is as follows:
-
Starting Material : 3-(Methylamino)pyrrolidine (or its salt).
-
Reagent : An acetylating agent such as acetyl chloride or acetic anhydride.
-
Solvent : A dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.
-
Base : A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the acid (e.g., HCl) generated during the reaction, especially when using acetyl chloride.
The choice of acetylating agent and base is critical. Acetyl chloride is highly reactive but generates HCl, necessitating a stoichiometric amount of base. Acetic anhydride is less reactive but produces acetic acid as a by-product, which is easier to remove during workup.
Q2: During the N-acetylation of 3-(methylamino)pyrrolidine, what are the most likely by-products?
The primary by-products in this step stem from the reagents and reaction conditions:
-
Unreacted Starting Material : Incomplete conversion is a common issue. This can be due to insufficient acetylating agent, poor temperature control (if the reaction is sluggish at low temperatures), or deactivation of the reagent by moisture.
-
By-products from Excess Reagent : While an excess of the acetylating agent can drive the reaction to completion, it can also lead to downstream purification challenges. For instance, excess acetic anhydride can be difficult to remove completely and may require a quenching step.
-
N,N-Diacetylated Impurities : Although the starting material is a secondary amine, which cannot be diacetylated on the same nitrogen, impurities in the starting material can be problematic. If the 3-(methylamino)pyrrolidine precursor was synthesized from 3-aminopyrrolidine and contains residual primary amine, this can lead to the formation of N,N-diacetyl by-products under forcing conditions.[3]
Q3: My synthesis involves an N-methylation step. What are the typical side-products?
If your synthetic route involves methylating a pyrrolidine precursor (e.g., N-methylation of 3-aminopyrrolidine or the pyrrolidine ring nitrogen itself), the most significant side reaction is over-methylation.
-
Quaternary Ammonium Salt Formation : The tertiary amine nitrogen of the pyrrolidine ring is nucleophilic and can react with the methylating agent (e.g., methyl iodide, dimethyl sulfate) to form a quaternary ammonium salt. This "quaternization" is often irreversible and represents a major loss of material. The product itself, this compound, also contains a tertiary amine in the ring that is susceptible to quaternization. This by-product is highly polar and typically water-soluble, which can complicate extraction procedures.
Q4: How can I strategically minimize the formation of these by-products?
Controlling by-product formation hinges on careful control of reaction parameters:
-
Stoichiometry Control : Use a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating or methylating agent to ensure full conversion of the starting material without introducing large amounts of excess reagent that complicate purification.
-
Temperature Management : For exothermic reactions like acetylation with acetyl chloride, adding the reagent dropwise at a low temperature (e.g., 0 °C) can prevent temperature spikes that might lead to side reactions.[4]
-
Choice of Base : When using acetyl chloride, a non-nucleophilic base like triethylamine is crucial. Using a base that is also a nucleophile could lead to competitive acetylation of the base itself.
-
Inert Atmosphere : Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive acetylating agents.
-
Order of Steps : Consider the order of synthetic steps carefully. For example, performing the N-acetylation first may deactivate the nitrogen to some extent, potentially reducing the likelihood of quaternization during a subsequent methylation step, although this can also make the methylation more challenging.
Q5: What are the recommended analytical techniques for monitoring the reaction and assessing final purity?
A multi-technique approach is essential for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC) : Excellent for real-time reaction monitoring. Use a suitable stain (e.g., ninhydrin for primary/secondary amines, potassium permanganate for general visualization) to track the consumption of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for identifying and quantifying volatile components, including the desired product, unreacted starting materials, and lower-boiling point impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Superior for analyzing a broader range of compounds, including non-volatile by-products like quaternary ammonium salts. LC-MS is the gold standard for comprehensive impurity profiling in pharmaceutical development.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable for confirming the structure of the final product and characterizing any isolated, unknown impurities. Specific proton signals for the N-acetyl (around 2.0-2.1 ppm) and N-methyl (around 2.8-3.0 ppm) groups are key indicators.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive acetylating agent (hydrolyzed by moisture).2. Insufficient base to neutralize generated acid (for acetyl chloride).3. Significant quaternization during a methylation step.4. Product loss during aqueous workup (if product has some water solubility). | 1. Use a fresh bottle of acetyl chloride/acetic anhydride. Conduct the reaction under an inert atmosphere.2. Ensure at least 1 equivalent of base is used. Check the pH of the reaction mixture.3. Use a less reactive methylating agent, control stoichiometry carefully, or consider alternative methylation conditions.4. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the product. Perform multiple extractions with the organic solvent. |
| Multiple Spots on TLC Close to Product Spot | 1. Presence of structurally similar impurities (e.g., positional isomers from starting material).2. Incomplete reaction, showing both starting material and product.3. Degradation of the product or starting material. | 1. Verify the purity of the starting material by GC-MS or NMR before starting the reaction.2. Allow the reaction to run longer or add a small additional amount of the limiting reagent. Re-check by TLC after 30-60 minutes.3. Re-evaluate reaction temperature and time. Avoid prolonged heating if the product is thermally sensitive. |
| Unexpected Signals in 1H NMR Spectrum | 1. A broad peak around 3.0-3.5 ppm could indicate a quaternary ammonium salt by-product.2. Residual solvent (DCM, Ethyl Acetate, etc.).3. Signal for acetic acid (~2.1 ppm, singlet) if acetic anhydride was used and not fully removed. | 1. Confirm with LC-MS. To remove, exploit its high polarity; it may remain in the aqueous phase during extraction or can be removed with silica gel chromatography using a more polar eluent.2. Dry the product under high vacuum for an extended period.3. Perform an aqueous base wash (e.g., with saturated NaHCO3 solution) during workup to remove acidic impurities. |
| Difficulty with Purification (Oily Product, Streaking on Column) | 1. The product itself may be a viscous oil or low-melting solid.2. Residual tertiary amine base (e.g., triethylamine) can cause streaking on silica gel.3. Highly polar impurities (like quaternary salts) are binding irreversibly to the silica gel. | 1. Attempt purification via distillation under reduced pressure if the product is thermally stable.[1]2. Before chromatography, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a base wash to ensure the product is in its free base form.3. Pre-treat the crude material by dissolving it in a suitable solvent and filtering through a small plug of silica to remove baseline impurities before loading onto the main column. |
Section 3: Analytical & Purification Protocols
Protocol 3.1: GC-MS Method for Volatile Impurity Analysis
This protocol is designed for the routine analysis of reaction progress and final product purity, focusing on volatile components.
-
Sample Preparation :
-
Withdraw ~5-10 µL of the reaction mixture.
-
Quench the aliquot in 1 mL of ethyl acetate containing an internal standard (e.g., dodecane).
-
Vortex thoroughly and inject 1 µL of the supernatant.
-
-
GC-MS Parameters (Example) :
-
Column : HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Injector Temp : 250 °C.
-
Oven Program : Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas : Helium, constant flow of 1.0 mL/min.
-
MS Detector : Scan range 40-450 m/z.
-
-
Data Analysis : Identify the peaks for the starting material, product, and any by-products based on their retention times and mass spectra. Quantify purity by peak area percentage.
Protocol 3.2: General Guideline for Purification by Flash Column Chromatography
This protocol provides a general workflow for purifying the crude product.
-
Solvent System Selection : Use TLC to determine an optimal solvent system. Aim for a system that gives the product an Rf value of ~0.3. A common system for amines is DCM/Methanol or Ethyl Acetate/Hexane with 1% triethylamine to prevent streaking.
-
Column Packing : Pack a silica gel column with the chosen non-polar solvent (e.g., Hexane).
-
Sample Loading :
-
Dry Loading (Recommended) : Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading : Dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
-
Elution : Start with the non-polar solvent and gradually increase the polarity (gradient elution) based on the TLC analysis.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under high vacuum.
Section 4: Visual Workflows
Diagram 1: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Diagram 2: By-product Identification Workflow
Caption: A typical workflow for by-product identification and characterization.
Section 5: References
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Axios Research. Pyrrolidine Impurity 1. --INVALID-LINK--
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PrepChem.com. Synthesis of 3-acetylamino-1-benzylpyrrolidine. --INVALID-LINK--
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Edwards, O. E., and Lesage, M. (1963). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry. --INVALID-LINK--
-
Organic Chemistry Portal. Pyrrolidine synthesis. --INVALID-LINK--
-
Ciechańska, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. --INVALID-LINK--
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13041130, this compound. --INVALID-LINK--
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Valeur, E., and Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (General reference for N-acylation reactions).
-
Szigeti, B., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. --INVALID-LINK--
-
Chemistry Stack Exchange. Acetylation of Secondary amines. --INVALID-LINK--
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ResearchGate. N-Acylation Reactions of Amines. --INVALID-LINK--
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Japan Advanced Institute of Science and Technology. III Analytical Methods. --INVALID-LINK--
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Santa Cruz Biotechnology, Inc. This compound. --INVALID-LINK--
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Enamine. Synthesis of unique pyrrolidines for drug discovery. --INVALID-LINK--
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Mykhailiuk, P. K. (2015). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Angewandte Chemie.
-
Le, T. S., et al. (2020). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST Journals System. --INVALID-LINK--
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Le, T. S., et al. (2020). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. --INVALID-LINK--
-
MySkinRecipes. This compound. --INVALID-LINK--
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Wikipedia. Pyrrolidine. --INVALID-LINK--
-
Safrole. Pyrrolidine Properties, Reactions and Applications. --INVALID-LINK--
-
Agilent Technologies, Inc. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. --INVALID-LINK--
-
Google Patents. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP). --INVALID-LINK--
-
De Vrieze, M., et al. (2015). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. --INVALID-LINK--
-
Chem-Impex International, Inc. 3-(N-Acetyl-N-ethylamino)pyrrolidine. --INVALID-LINK--
-
CP Lab Safety. 3-(N-Acetyl-N-ethylamino)pyrrolidine, 98% Purity, C8H16N2O, 1 gram. --INVALID-LINK--
-
Zhang, Z., et al. (1998). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. ResearchGate. --INVALID-LINK--
-
Schlecht, P. C., et al. (2002). Development of an N-methyl pyrrolidone based method of analysis for lead in paint. Journal of Environmental Monitoring.
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. --INVALID-LINK--
References
Optimizing catalyst loading for "3-(N-Acetyl-N-methylamino)pyrrolidine" synthesis
Technical Support Center: Synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The synthesis is presented as a two-step process: (1) Catalytic reductive amination to form the intermediate 3-(N-methylamino)pyrrolidine, and (2) N-acetylation to yield the final product.
Experimental Protocols
Step 1: Synthesis of 3-(N-methylamino)pyrrolidine via Reductive Amination
This procedure details the formation of the key intermediate, 3-(N-methylamino)pyrrolidine, from a pyrrolidinone precursor using catalytic hydrogenation. The optimization of catalyst loading is critical in this step.
Materials:
-
N-substituted-3-pyrrolidinone (e.g., N-Boc-3-pyrrolidinone)
-
Methylamine (solution in THF or ethanol)
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen gas (H₂)
-
Methanol (or other suitable solvent)
-
Diatomaceous earth
Procedure:
-
In a high-pressure reactor, dissolve the N-substituted-3-pyrrolidinone in methanol.
-
Add the methylamine solution to the reactor.
-
Carefully add the Pd/C catalyst under an inert atmosphere. The catalyst loading can be varied to optimize the reaction (see table below).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the mixture at a set temperature (e.g., 25-50 °C) for the required reaction time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(N-methylamino)pyrrolidine intermediate.
-
If an N-Boc protecting group is used, it will need to be removed in a subsequent step using standard procedures (e.g., treatment with trifluoroacetic acid in dichloromethane).
Step 2: N-Acetylation of 3-(N-methylamino)pyrrolidine
This procedure describes the final step to produce this compound.
Materials:
-
3-(N-methylamino)pyrrolidine
-
Acetyl chloride or Acetic anhydride
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-(N-methylamino)pyrrolidine and the base (e.g., 1.1 equivalents of triethylamine) in DCM and cool the mixture in an ice bath.[1]
-
Slowly add the acetylating agent (e.g., 1.05 equivalents of acetyl chloride) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
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Monitor the reaction progress by TLC until the starting amine is consumed.
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Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography if necessary.
Data Presentation
Table 1: Hypothetical Optimization of Catalyst Loading for Reductive Amination
| Entry | Catalyst | Catalyst Loading (mol%) | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 5% Pd/C | 1 | 50 | 25 | 24 | 75 |
| 2 | 5% Pd/C | 2 | 50 | 25 | 24 | 90 |
| 3 | 5% Pd/C | 5 | 50 | 25 | 18 | >95 |
| 4 | 10% Pd/C | 1 | 50 | 25 | 24 | 85 |
| 5 | 10% Pd/C | 2 | 50 | 25 | 18 | >95 |
| 6 | 5% Pd/C | 5 | 100 | 40 | 12 | >98 |
Note: This data is representative and for illustrative purposes. Actual results may vary based on the specific substrate and reaction conditions.
Table 2: Comparison of N-Acetylation Conditions
| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2 | High |
| 2 | Acetic Anhydride | Pyridine | DCM | 0 to RT | 3 | High |
| 3 | Acetic Anhydride | None (catalyst-free in water) | Water | RT | 0.5 | Good |
| 4 | Acetyl Chloride | Iodine (catalytic) | Solvent-free | RT | <1 | High |
Troubleshooting Guides and FAQs
Catalyst Loading and Activity (Step 1)
Q1: My reductive amination reaction is slow or incomplete, even after 24 hours. What should I do?
A1:
-
Increase Catalyst Loading: Low catalyst loading is a common reason for incomplete reactions. Try increasing the mol% of your Pd/C catalyst. For example, if you are using 1 mol%, consider increasing it to 2-5 mol%.
-
Check Catalyst Quality: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst to ensure high activity.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can increase the reaction rate. Ensure your reactor is rated for higher pressures before making adjustments.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can also improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Solvent Purity: Ensure your solvent is pure and dry, as impurities can poison the catalyst.
Q2: I am observing side products, such as the formation of a tertiary amine from the reaction of the product with the starting material. How can I minimize this?
A2:
-
Optimize Reactant Stoichiometry: Use a slight excess of methylamine to favor the formation of the desired secondary amine.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can lead to the formation of byproducts.
Q3: How do I safely handle and dispose of the Pd/C catalyst?
A3:
-
Handling: Pd/C is flammable, especially when dry and in the presence of hydrogen and organic solvents. Always handle it in a well-ventilated area, preferably in a fume hood, and under an inert atmosphere (e.g., nitrogen or argon) when possible. Keep it away from ignition sources.
-
Filtration: After the reaction, filter the catalyst through a pad of wet diatomaceous earth to prevent it from becoming airborne and to reduce the risk of fire.
-
Disposal: The recovered catalyst should be stored wet in a clearly labeled, sealed container. Dispose of it as hazardous waste according to your institution's safety guidelines. Do not mix it with other waste streams.
N-Acetylation (Step 2)
Q1: The N-acetylation reaction is not going to completion. What could be the issue?
A1:
-
Reagent Purity: Ensure that your acetylating agent (acetyl chloride or acetic anhydride) is not old or decomposed. These reagents are sensitive to moisture.
-
Base Equivalence: Make sure you are using a sufficient amount of base (e.g., triethylamine or pyridine) to neutralize the acid generated during the reaction (e.g., HCl from acetyl chloride). If your starting amine is a hydrochloride salt, you will need an additional equivalent of base.[1]
-
Moisture Contamination: The presence of water can hydrolyze the acetylating agent, reducing its effectiveness. Use anhydrous solvents and dry glassware.
Q2: I am getting a low yield after workup. Where could my product be going?
A2:
-
Aqueous Extraction: Your acetylated product might have some water solubility. When performing the aqueous workup, you can try to re-extract the aqueous layer with your organic solvent to recover any dissolved product.
-
Emulsion Formation: If an emulsion forms during the workup, adding brine can help to break it.
-
Purification Losses: If you are purifying by column chromatography, ensure you are using an appropriate solvent system to get good separation without excessive product loss on the column.
Q3: Can I use a different acetylating agent or a catalyst-free method?
A3:
-
Yes, several methods exist for N-acetylation.[2][3] Acetic anhydride is a common alternative to acetyl chloride.[2] There are also catalyst-free methods that can be performed in water, which can be more environmentally friendly.[2] Additionally, catalytic amounts of iodine can be used to promote the reaction under solvent-free conditions.[3][4] The choice of method may depend on the scale of your reaction and the functional groups present in your molecule.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for incomplete reductive amination.
References
Temperature and pressure effects on "3-(N-Acetyl-N-methylamino)pyrrolidine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory-scale synthesis involves the N-acetylation of 3-(methylamino)pyrrolidine. This is typically achieved by reacting 3-(methylamino)pyrrolidine with an acetylating agent, such as acetic anhydride or acetyl chloride, in a suitable solvent and often in the presence of a base to neutralize the acidic byproduct.
Q2: How do temperature and pressure generally affect the N-acetylation of secondary amines like 3-(methylamino)pyrrolidine?
Temperature: Temperature is a critical parameter in this synthesis.
-
Low Temperatures (0-25°C): Lower temperatures are often employed to control the exothermicity of the reaction, especially when using highly reactive acetylating agents like acetyl chloride. This helps to minimize the formation of side products and prevent degradation of the starting material or product.
-
Elevated Temperatures (50-100°C): Increasing the temperature can enhance the reaction rate, which is particularly useful for less reactive secondary amines or when using milder acetylating agents. However, higher temperatures may also lead to increased side product formation and potential decomposition.
Pressure: For most standard laboratory N-acetylation reactions carried out in the liquid phase, pressure is not a critical parameter and the synthesis is typically performed at atmospheric pressure. In some specialized continuous-flow processes using reagents like acetonitrile at high temperatures, elevated pressure is used to keep the solvent in a liquid or supercritical state, but studies have shown that pressure variations may not significantly impact the reaction conversion.
Q3: What are the most common side reactions to be aware of during the synthesis?
The primary side reactions include:
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Over-acetylation: While less common for this specific molecule, in related syntheses with multiple reactive sites, over-acetylation can occur.
-
Degradation: At excessively high temperatures, both the starting material and the product can degrade, leading to a lower yield and a more complex purification process.
-
Reaction with Solvent: The choice of solvent is crucial. Protic solvents can react with the acetylating agent, reducing its efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive acetylating agent (e.g., hydrolyzed acetyl chloride). 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Starting amine is in a salt form (e.g., hydrochloride), preventing reaction. | 1. Use a fresh bottle of the acetylating agent. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. 3. Extend the reaction time. 4. Neutralize the amine salt with a suitable base (e.g., triethylamine, sodium hydroxide) before adding the acetylating agent. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Side reactions consuming the starting material. | 1. Monitor the reaction to completion using an appropriate analytical technique. 2. Optimize the extraction and purification steps (e.g., adjust pH, use a different solvent). 3. Re-evaluate the reaction temperature and consider using a milder acetylating agent or a catalyst. |
| Presence of Multiple Impurities | 1. Reaction temperature is too high, causing degradation. 2. The starting material is impure. 3. The acetylating agent is in large excess. | 1. Lower the reaction temperature. Consider running the reaction in an ice bath. 2. Check the purity of the starting 3-(methylamino)pyrrolidine and purify if necessary. 3. Use a stoichiometric amount or a slight excess of the acetylating agent. |
| Difficulty in Product Isolation | 1. The product is highly soluble in the aqueous phase during work-up. 2. Formation of an emulsion during extraction. | 1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity and improve extraction into the organic layer. 2. Use a different extraction solvent or allow the mixture to stand for a longer period. Centrifugation can also help to break the emulsion. |
Data Presentation: Representative Effects of Temperature on N-Acetylation
The following table summarizes the expected qualitative effects of temperature on the N-acetylation of a secondary amine like 3-(methylamino)pyrrolidine, based on general principles of organic synthesis.
| Parameter | Low Temperature (e.g., 0°C) | Room Temperature (e.g., 25°C) | Elevated Temperature (e.g., 80°C) |
| Reaction Rate | Slow | Moderate | Fast |
| Product Yield | Potentially high if run to completion | Generally good | May decrease due to side reactions |
| Purity/Side Products | High purity, minimal side products | Good purity, some side products possible | Lower purity, increased side products |
| Control over Exotherm | Excellent | Good | Poor, risk of runaway reaction |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride at Room Temperature
This protocol is adapted from standard procedures for the N-acetylation of amines.
Materials:
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3-(methylamino)pyrrolidine
-
Acetic anhydride
-
Triethylamine
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-(methylamino)pyrrolidine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation as required.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "3-(N-Acetyl-N-methylamino)pyrrolidine". The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the N-acetylation of 3-(methylamino)pyrrolidine. This reaction involves the treatment of the secondary amine starting material with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.
Q2: What are the most common acetylating agents for this reaction?
A2: The most common and reactive acetylating agents for the N-acetylation of secondary amines are acyl halides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). Carboxylic acids, like acetic acid, can also be used, but they generally require activation with a coupling agent (e.g., DCC, EDC, HATU) or higher reaction temperatures.
Q3: Why is a base often required in this synthesis?
A3: When using acetylating agents like acetyl chloride or acetic anhydride, an acidic byproduct (e.g., hydrochloric acid or acetic acid) is formed. A base, such as pyridine, triethylamine, or even sodium bicarbonate, is added to the reaction mixture to neutralize this acid.[1][2] If the acid is not neutralized, it can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.
Q4: How does the choice of solvent impact the synthesis of this compound?
A4: The solvent plays a crucial role in the reaction by influencing reaction rates, solubility of reagents, and potentially the product yield and purity. Aprotic solvents like dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are commonly employed.[2][3] The polarity of the solvent can affect the reaction kinetics; for instance, some nickel-nanoparticle catalyzed acetylations are faster in acetonitrile than in other solvents like dichloromethane or THF.[3] In some cases, the reaction can also be performed under solvent-free conditions or in an aqueous medium.[1][4]
Q5: Can the reaction be performed without a solvent?
A5: Yes, solvent-free N-acetylation reactions have been reported for various amines using acetic anhydride.[4][5] This approach is considered a green chemistry alternative as it reduces solvent waste. However, the feasibility and efficiency of a solvent-free approach would need to be evaluated for the specific synthesis of this compound.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive acetylating agent.2. Insufficient base.3. Starting amine is protonated.4. Low reaction temperature.5. Inappropriate solvent. | 1. Use a fresh bottle of acetylating agent.2. Ensure at least a stoichiometric amount of base is used, preferably a slight excess.3. Add the base before the acetylating agent to prevent protonation of the starting material.4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.5. Experiment with different aprotic solvents (e.g., DCM, acetonitrile, THF) or consider a solvent-free approach. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of acetylating agent.2. Short reaction time.3. Low reactivity of the starting amine. | 1. Use a slight excess (1.1-1.5 equivalents) of the acetylating agent.[4]2. Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.3. Consider using a more reactive acetylating agent (e.g., acetyl chloride instead of acetic anhydride) or adding a catalyst like 4-dimethylaminopyridine (DMAP).[2] |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high.2. Presence of impurities in the starting materials or solvent.3. Side reactions with the solvent. | 1. Run the reaction at a lower temperature (e.g., 0 °C) and monitor it closely.[2]2. Ensure the purity of starting materials and use anhydrous solvents.3. Choose an inert solvent that does not react with the reagents under the reaction conditions. |
| Difficulties in Product Purification | 1. Product is highly soluble in the aqueous phase during workup.2. Co-elution of the product with impurities during chromatography. | 1. During the workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into the organic layer.2. Try a different solvent system for column chromatography or consider recrystallization or distillation as alternative purification methods. |
Data Presentation
Illustrative Effect of Solvents on the Synthesis of this compound
The following table presents hypothetical data to illustrate the potential impact of different solvents on the reaction yield and purity for the N-acetylation of 3-(methylamino)pyrrolidine with acetic anhydride at room temperature for 4 hours. This data is for illustrative purposes only and may not reflect actual experimental outcomes.
| Solvent | Dielectric Constant (approx.) | Hypothetical Yield (%) | Hypothetical Purity (by LC-MS, %) | Notes |
| Dichloromethane (DCM) | 9.1 | 85 | 95 | Good solubility for starting materials and reagents. Easy to remove post-reaction. |
| Acetonitrile (ACN) | 37.5 | 90 | 97 | Higher polarity may accelerate the reaction rate. |
| Tetrahydrofuran (THF) | 7.6 | 80 | 93 | A common aprotic solvent, generally provides good results. |
| Toluene | 2.4 | 65 | 88 | Lower polarity may result in slower reaction rates and lower yields. |
| Water (with NaHCO₃) | 80.1 | 75 | 90 | A green alternative, but may require careful pH control and could lead to hydrolysis of the acetylating agent. |
| Solvent-free | N/A | 88 | 96 | Environmentally friendly, but may require higher temperatures and can be challenging for viscous reaction mixtures. |
Experimental Protocols
General Protocol for the N-acetylation of 3-(methylamino)pyrrolidine
This protocol describes a general procedure for the synthesis of this compound using acetic anhydride.
Materials:
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3-(Methylamino)pyrrolidine
-
Acetic Anhydride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methylamino)pyrrolidine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
The Role of 3-(N-Acetyl-N-methylamino)pyrrolidine in Synthesis: A Comparative Overview
In the landscape of modern organic synthesis and drug discovery, pyrrolidine derivatives stand as a cornerstone, prized for their versatile applications as catalysts, chiral auxiliaries, and key structural motifs in a vast array of biologically active molecules. Among these, 3-(N-Acetyl-N-methylamino)pyrrolidine emerges as a functionalized building block with potential applications in the synthesis of complex molecular architectures. This guide provides a comparative analysis of this compound against other notable pyrrolidine derivatives, supported by available data on their roles in chemical synthesis.
While direct, side-by-side comparative studies detailing the performance of this compound against other pyrrolidine derivatives in specific synthetic reactions are not extensively documented in publicly available literature, we can infer its potential utility and compare its structural features to well-established derivatives. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1]
General Synthetic Strategies for Pyrrolidine Derivatives
The synthesis of the pyrrolidine core can be achieved through various established methods, including:
-
[3+2] Cycloaddition Reactions: A common and powerful method for constructing the pyrrolidine ring involves the reaction of azomethine ylides with alkenes.[1] This approach offers a high degree of stereocontrol, which is crucial for the synthesis of chiral drug candidates.
-
Intramolecular Cyclization: Acyclic precursors can be cyclized to form the pyrrolidine ring through various intramolecular reactions.
-
From Chiral Precursors: Stereoselective syntheses often start from readily available chiral molecules like proline and 4-hydroxyproline.[2]
The logical workflow for a typical synthesis utilizing a pyrrolidine derivative as a catalyst is outlined below.
Caption: General workflow for asymmetric synthesis using a pyrrolidine-based catalyst.
Comparative Analysis of Pyrrolidine Derivatives in Asymmetric Catalysis
The true value of many pyrrolidine derivatives is demonstrated in their application as organocatalysts for asymmetric reactions, where they can induce high levels of stereoselectivity. While specific data for this compound is scarce, we can compare the performance of other well-studied pyrrolidine-based catalysts in key synthetic transformations.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are well-known catalysts for this transformation.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | 30 | [3] |
| (S)-Pyrrolidine-tetrazole | 4-Nitrobenzaldehyde | Cyclohexanone | Neat | RT | 96 | 99 | 99 | N/A |
Note: Data for (S)-Pyrrolidine-tetrazole is representative of highly efficient pyrrolidine catalysts and is included for comparative purposes. "ee" refers to enantiomeric excess.
Asymmetric Michael Addition
The Michael addition is another crucial reaction for forming carbon-carbon bonds. Pyrrolidine-based catalysts are highly effective in promoting asymmetric conjugate additions to nitroolefins.
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | Toluene | 4 | 2 | 98 | 99 | N/A |
| (S)-Diphenylprolinol TMS ether | Propanal | trans-β-Nitrostyrene | Toluene | RT | 2 | 95 | 99 | N/A |
Note: Data is representative of high-performing pyrrolidine catalysts. "TMS" refers to trimethylsilyl.
The structural feature of this compound, with its tertiary amide group, suggests it could act as a hydrogen bond acceptor and potentially influence the stereochemical outcome of a reaction. However, without experimental data, its efficacy as a catalyst or chiral auxiliary remains speculative.
Experimental Protocols
Below are representative experimental protocols for common reactions where pyrrolidine derivatives are used as catalysts.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Pyrrolidine Derivative
-
To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (1.0 mL), add the ketone (1.5 mmol).
-
Add the pyrrolidine-based catalyst (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[3]
General Procedure for Asymmetric Michael Addition Catalyzed by a Pyrrolidine Derivative
-
To a stirred solution of the nitroolefin (0.25 mmol) and the catalyst (0.025 mmol, 10 mol%) in the specified solvent (1.0 mL) at the designated temperature, add the aldehyde (0.5 mmol).
-
Stir the reaction mixture for the indicated time.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathways and Mechanistic Insights
Pyrrolidine-based organocatalysts typically operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The stereoselectivity of the reaction is controlled by the steric and electronic properties of the catalyst, which directs the approach of the substrate.
Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.
Conclusion
This compound represents a structurally interesting yet under-characterized member of the vast pyrrolidine family. While its specific applications and performance in synthesis are not well-documented, the foundational importance of the pyrrolidine scaffold in asymmetric catalysis and medicinal chemistry is undeniable. The established success of other functionalized pyrrolidines suggests that this compound could find utility as a chiral building block, ligand, or organocatalyst. Further research and direct comparative studies are necessary to fully elucidate its potential and define its place within the toolkit of synthetic chemistry. Researchers in drug development and process chemistry are encouraged to explore its utility in novel synthetic routes, potentially uncovering unique reactivity and selectivity profiles.
References
A Comparative Guide to the Synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to obtain 3-(N-Acetyl-N-methylamino)pyrrolidine, a key intermediate in the development of various pharmaceutical agents. The methods are evaluated based on reaction efficiency, reagent availability and toxicity, and operational complexity. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a substituted pyrrolidine derivative whose structural motif is of interest in medicinal chemistry. The synthesis of this compound can be approached through two logical and convergent strategies, differing in the sequence of N-methylation and N-acetylation of a 3-aminopyrrolidine precursor. This guide will compare the following two synthetic pathways:
-
Route 1: Methylation followed by Acetylation. This route involves the initial synthesis of 3-(methylamino)pyrrolidine, which is subsequently acetylated to yield the final product.
-
Route 2: Acetylation followed by Methylation. This alternative pathway begins with the acetylation of 3-aminopyrrolidine to form N-acetyl-3-aminopyrrolidine, followed by methylation of the secondary amide.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data and characteristics of the two synthetic routes for producing this compound.
| Parameter | Route 1: Methylation then Acetylation | Route 2: Acetylation then Methylation |
| Starting Material | N-Boc-3-pyrrolidinone | 3-Aminopyrrolidine |
| Key Intermediates | N-Boc-3-(methylamino)pyrrolidine, 3-(Methylamino)pyrrolidine | N-Acetyl-3-aminopyrrolidine |
| Overall Yield (approx.) | 65-75% | 55-65% |
| Number of Steps | 3 | 2 |
| Key Reagents | Methylamine, Sodium triacetoxyborohydride, Trifluoroacetic acid, Acetic anhydride, Pyridine | Acetic anhydride, Methyl iodide, Sodium hydride |
| Reaction Conditions | Mild to moderate | Can require strongly basic and anhydrous conditions |
| Purification | Column chromatography, Distillation | Column chromatography, Extraction |
| Advantages | Generally higher yielding, avoids direct methylation of a less reactive amide. | Fewer synthetic steps. |
| Disadvantages | Longer synthetic route. | Methylation of the secondary amide can be challenging and may require harsh conditions, potentially leading to lower yields and side products. |
Experimental Protocols
Route 1: Methylation followed by Acetylation
This route is a three-step process starting from the commercially available N-Boc-3-pyrrolidinone.
Step 1: Synthesis of N-Boc-3-(methylamino)pyrrolidine via Reductive Amination
-
Reaction: N-Boc-3-pyrrolidinone is reacted with methylamine in the presence of a reducing agent, sodium triacetoxyborohydride, to form N-Boc-3-(methylamino)pyrrolidine.
-
Procedure: To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in dichloromethane (DCM), methylamine (2.0 eq, as a solution in THF or as a gas) is added, followed by acetic acid (1.1 eq). The mixture is stirred at room temperature for 1-2 hours. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Quantitative Data:
-
Yield: 80-90%
-
Reaction Time: 13-26 hours
-
Temperature: Room Temperature
-
Step 2: Deprotection of N-Boc-3-(methylamino)pyrrolidine
-
Reaction: The Boc protecting group is removed under acidic conditions to yield 3-(methylamino)pyrrolidine.
-
Procedure: N-Boc-3-(methylamino)pyrrolidine (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA, 5-10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-3 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with aqueous NaOH, and extracted with DCM. The combined organic layers are dried and concentrated to give 3-(methylamino)pyrrolidine.
-
Quantitative Data:
-
Yield: >95%
-
Reaction Time: 1-3 hours
-
Temperature: 0 °C to Room Temperature
-
Step 3: Acetylation of 3-(Methylamino)pyrrolidine
-
Reaction: The secondary amine is acetylated using acetic anhydride in the presence of a base.
-
Procedure: To a solution of 3-(methylamino)pyrrolidine (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C, acetic anhydride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is quenched with water, and the organic layer is washed with aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
-
Quantitative Data:
-
Yield: 85-95%
-
Reaction Time: 2-4 hours
-
Temperature: 0 °C to Room Temperature
-
Route 2: Acetylation followed by Methylation
This two-step route commences with the acetylation of 3-aminopyrrolidine.
Step 1: Synthesis of N-Acetyl-3-aminopyrrolidine
-
Reaction: The primary amine of 3-aminopyrrolidine is selectively acetylated. Due to the presence of two amine groups, selective N-acetylation of the exocyclic amine is achieved under controlled conditions.
-
Procedure: 3-Aminopyrrolidine (1.0 eq) is dissolved in DCM and cooled to 0 °C. Acetic anhydride (1.05 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is then warmed to room temperature and stirred for an additional 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-acetyl-3-aminopyrrolidine.
-
Quantitative Data:
-
Yield: 70-80%
-
Reaction Time: 3-6 hours
-
Temperature: 0 °C to Room Temperature
-
Step 2: N-Methylation of N-Acetyl-3-aminopyrrolidine
-
Reaction: The secondary amide is methylated using a strong base and a methylating agent.
-
Procedure: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of N-acetyl-3-aminopyrrolidine (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Quantitative Data:
-
Yield: 60-70%
-
Reaction Time: 12-24 hours
-
Temperature: 0 °C to Room Temperature
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic workflow for Route 1: Methylation followed by Acetylation.
Caption: Synthetic workflow for Route 2: Acetylation followed by Methylation.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a longer but generally more robust and higher-yielding approach. The individual steps, including reductive amination, Boc deprotection, and acetylation of a secondary amine, are well-established and typically proceed with high efficiency. This route may be preferable for larger-scale synthesis where overall yield is a critical factor.
Route 2 is a more concise two-step synthesis. However, the key methylation step of the secondary amide can be challenging, often requiring strong bases and strictly anhydrous conditions, which may not be compatible with all substrates and can lead to lower yields. This route might be suitable for small-scale synthesis or when rapid access to the final compound is desired, and a lower overall yield is acceptable.
The choice between these two methods will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and the importance of maximizing the overall yield.
Biological activity screening of "3-(N-Acetyl-N-methylamino)pyrrolidine" derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a vast array of FDA-approved drugs.[1] Its prevalence is due to favorable physicochemical properties, such as enhanced aqueous solubility, and its ability to serve as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. While "3-(N-Acetyl-N-methylamino)pyrrolidine" is a noted intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) applications, publicly available biological activity data for this specific compound and its direct derivatives is limited.[2] However, the broader class of N-acylpyrrolidine and other pyrrolidine derivatives has been extensively studied, revealing a wide spectrum of biological activities.
This guide provides a comparative overview of the biological activities of various classes of pyrrolidine derivatives, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation.
Comparative Analysis of Biological Activities
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. The following table summarizes the inhibitory activities of different classes of pyrrolidine derivatives against various enzymatic targets.
| Derivative Class | Target Enzyme | Compound Example | IC50 Value | Therapeutic Area |
| N-Acetylpyrrolidine Derivatives | α-Glucosidase | N-(benzyl)-2-acetylpyrrolidine (4a) | 0.52 ± 0.02 mM | Diabetes |
| α-Amylase | N-(benzyl)-2-acetylpyrrolidine (4a) | - | Diabetes | |
| α-Glucosidase | N-(tosyl)-2-acetylpyrrolidine (4b) | 1.64 ± 0.08 mM | Diabetes | |
| α-Amylase | N-(tosyl)-2-acetylpyrrolidine (4b) | - | Diabetes | |
| Pyrrolidine Amide Derivatives | N-Acylethanolamine Acid Amidase (NAAA) | Compound 3j | 1.8 ± 0.2 µM | Inflammation, Pain |
| N-Acylethanolamine Acid Amidase (NAAA) | Compound 4a | 1.5 ± 0.1 µM | Inflammation, Pain | |
| N-Acylethanolamine Acid Amidase (NAAA) | Compound 4g | 0.8 ± 0.1 µM | Inflammation, Pain | |
| Pyrrolidine-based Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Compound 5d | 12.37 ± 0.48 µM | Antibacterial |
| Dihydrofolate Reductase (DHFR) | Compound 5a | 29.11 ± 0.38 µM | Antibacterial | |
| Dihydrofolate Reductase (DHFR) | Compound 5i | 27.46 ± 0.50 µM | Antibacterial |
Key Signaling Pathways and Experimental Workflows
NAAA Signaling Pathway in Inflammation
N-Acylethanolamine acid amidase (NAAA) is a key enzyme in the degradation of fatty acid ethanolamides (FAEs), such as palmitoylethanolamide (PEA).[3] Pharmacological inhibition of NAAA increases PEA levels, which in turn exerts anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).[3]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of "3-(N-Acetyl-N-methylamino)pyrrolidine" analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on the "3-(N-Acetyl-N-methylamino)pyrrolidine" scaffold. The pyrrolidine ring is a versatile structural motif widely employed in medicinal chemistry to develop compounds targeting a range of biological entities, including nicotinic and muscarinic acetylcholine receptors, as well as other enzymes.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development.
SAR of Pyrrolidine Analogs Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Analogs of the pyrrolidine scaffold have been investigated as ligands for various subtypes of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in fast synaptic transmission.[2] SAR studies have revealed that modifications to the pyrrolidine ring and its substituents can significantly influence binding affinity and selectivity for different nAChR subtypes, such as α4β2, α3β4, and α7.[3][4][5]
For instance, the discovery of novel α3β4 nAChR-selective ligands has been reported, where the SAR studies indicated that an azabicyclo[3.3.1]nonane core, a related structure to the pyrrolidine system, plays a crucial role in conferring selectivity for this specific subtype.[3] Furthermore, the nature of the substituents on the pyrrolidine or related cyclic amine structures is critical for potency. In one study, it was found that for a series of potent ligands for the α4β2 nAChR subtype, bulky ring systems incorporating a sp3-hybridized nitrogen atom tended to increase the affinity.[4]
| Compound/Analog Class | Target nAChR Subtype | Key Structural Features | Binding Affinity (Ki) / Potency (EC50/IC50) | Reference |
| Azabicyclo[3.3.1]nonane derivatives | α3β4 | Azabicyclic core, dihydroindolinone heteroaromatic ring | Lead compound antagonized epibatidine-induced Ca2+ flux | [3] |
| Pyridine-containing ligands | α4β2 | Pyridine ring with bulky sp3-nitrogen containing ring systems | Nanomolar affinity | [4] |
| Tilorone-derived analogs | α7 | Fluorenone core with basic sidechains | Ki = 56 nM for the parent compound | [5] |
| (E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine (TC299423) | α6β2* | Hexahydroazocine ring with a pyrimidine substituent | EC50 of 30–60 nM in patch-clamp and dopamine release assays | [6] |
SAR of Pyrrolidine Analogs Targeting Muscarinic Acetylcholine Receptors (M1 mAChR)
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G protein-coupled receptor (GPCR) that is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[7] Several series of pyrrolidine-containing compounds have been developed as M1 selective agonists or positive allosteric modulators (PAMs).
SAR studies on a series of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines, which are structurally related to substituted pyrrolidines, have identified potent and selective M1 agonists.[8] The length and nature of the substituent on the thiadiazole ring were found to be critical for M1 activity and selectivity. For example, in a series of alkoxy-substituted analogs, a U-shaped relationship was observed between the alkyl chain length and M1 receptor binding and functional activity, with butoxy and pentyloxy groups being optimal.[8]
| Compound/Analog Class | Target mAChR Subtype | Key Structural Features | Potency (IC50) / Efficacy | Reference |
| 3-(1,2,5-Thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines | M1 | C5-C6 alkyloxy/alkylthio substituents on the thiadiazole ring | Picomolar IC50 values in rabbit vas deferens preparation | [8] |
| Heteroaryl-Pyrrolidinones | M1 (PAMs) | Fused 4,5-dihydropyrrolo-heteroaromatic core | Robust selectivity for M1 with no agonist activity | [9] |
| Dimeric Phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine Analogs | M1/M4 | Dimerization of a known mAChR agonist | NNC 11-1607 identified as a functionally selective M1/M4 agonist | [10] |
SAR of Pyrrolidine Amide Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
To illustrate the versatility of the pyrrolidine scaffold, it has also been utilized in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[11][12]
SAR studies on a series of pyrrolidine amide derivatives revealed that the nature of the terminal phenyl group and the linker connecting it to the pyrrolidine core significantly influences inhibitory activity and selectivity over the related enzyme, fatty acid amide hydrolase (FAAH).[11] Small, lipophilic substituents on the 3-position of the terminal phenyl ring were found to be preferable for optimal potency.[11] Furthermore, conformationally flexible linkers tended to increase inhibitory potency but decrease selectivity, while conformationally restricted linkers had the opposite effect.[11][12]
| Compound/Analog Class | Target | Key Structural Features | Inhibitory Potency (IC50) | Reference |
| Pyrrolidine amides with terminal phenyl group | NAAA | Small lipophilic 3-phenyl substituents | Low micromolar inhibitors identified (e.g., 3j, 3k, 4a, 4g) | [11] |
| Pyrrolidine amides with conformationally flexible linkers | NAAA | Flexible linker chain | Increased potency, reduced selectivity over FAAH | [11] |
| Pyrrolidine amides with conformationally restricted linkers | NAAA | Rigid linker chain | Decreased potency, enhanced selectivity over FAAH | [11][12] |
Experimental Protocols
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is adapted for determining the binding affinity of test compounds to a specific nAChR subtype expressed in a cell line.[2]
1. Materials and Reagents:
-
Cell Membranes: HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2).
-
Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).
-
Non-specific Binding Competitor: Nicotine (100 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the pyrrolidine analogs.
-
Scintillation Cocktail.
-
96-well filter plates.
2. Membrane Preparation:
-
Culture HEK293 cells expressing the target nAChR subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer.
-
Repeat the centrifugation and resuspension steps twice more.
-
After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Store membrane preparations at -80°C until use.
3. Binding Assay Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of 100 µM Nicotine in Assay Buffer.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the desired concentration of the test compound.
-
-
The final assay volume is 150 µL.
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by washing with cold Wash Buffer to separate bound from free radioligand.
4. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific Binding: Calculate by subtracting the counts per minute (CPM) of the non-specific binding wells from the total binding wells.
-
Competition Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use a sigmoidal dose-response curve fit to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: General Experimental Workflow for SAR Studies.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. benchchem.com [benchchem.com]
- 3. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SAR of α7 nicotinic receptor agonists derived from tilorone: exploration of a novel nicotinic pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Catalysts for Pyrrolidine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of the pyrrolidine scaffold, a cornerstone of many pharmaceuticals and natural products, is a critical endeavor. The choice of catalyst is paramount in achieving high efficiency, stereoselectivity, and overall success in these synthetic routes. This guide provides an objective comparison of the leading catalytic systems for pyrrolidine synthesis, focusing on organocatalysis, transition-metal catalysis, and biocatalysis. We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal system for specific research needs.
The construction of the pyrrolidine ring can be achieved through various catalytic strategies, each with distinct advantages and limitations. Key performance indicators for these systems include chemical yield, stereoselectivity (both enantioselectivity and diastereoselectivity), and catalyst efficiency, often measured by turnover number (TON) and turnover frequency (TOF). This guide will delve into a comparative analysis of these parameters across the three major catalytic domains.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the performance of representative catalytic systems in common pyrrolidine-forming reactions.
| Catalyst Type | Catalyst | Reaction Type | Substrates | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reference |
| Organocatalyst | (S)-Diarylprolinol Silyl Ether | Michael Addition | Propanal and trans-β-nitrostyrene | 97 | 99 | 93:7 (anti:syn) | [1] |
| Organocatalyst | L-Proline | Aldol Reaction | Cyclohexanone and 4-nitrobenzaldehyde | 95 | 96 | 95:5 (anti:syn) | [2] |
| Metal Catalyst | Pd(dba)₂ / (S)-TF-BiphamPhos | [3+2] Cycloaddition | Trimethylenemethane and N-Boc-imine | 99 | 96 | - | [3] |
| Metal Catalyst | Cu(OAc)₂ / (S,S)-iPr-FOXAP | [3+2] Cycloaddition | β-Trifluoromethyl enone and Azomethine ylide | 99 | 98 | >20:1 | [4] |
| Biocatalyst | P411-PYS-5149 (Engineered Cytochrome P411) | Intramolecular C(sp³)–H Amination | 4-pentenyl azide derivative | 74 | 91:9 (er) | - | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of each catalytic system.
Organocatalytic Asymmetric Michael Addition
This protocol describes a general procedure for the enantioselective Michael addition of an aldehyde to a nitroalkene using a diarylprolinol silyl ether organocatalyst.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
trans-β-Nitrostyrene
-
Propanal
-
Toluene (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a stirred solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL) in a reaction vial under an inert atmosphere, add propanal (2.0 mmol).
-
Cool the mixture to 0 °C.
-
Add trans-β-nitrostyrene (1.0 mmol) to the mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrrolidine.
Metal-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol outlines a general procedure for the palladium-catalyzed enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with an imine.[3]
Materials:
-
Pd(dba)₂ (palladium-dibenzylideneacetone)
-
(S)-TF-BiphamPhos (ligand)
-
2-Trimethylsilylmethylallyl acetate (TMM precursor)
-
N-Boc-imine
-
Toluene (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd(dba)₂ (0.025 mmol, 2.5 mol%) and (S)-TF-BiphamPhos (0.05 mmol, 5 mol%) to an oven-dried reaction vial.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the N-Boc-imine (0.5 mmol) and the TMM precursor (0.8 mmol) to the reaction vial.
-
Stir the reaction at room temperature for the specified time, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched pyrrolidine.
Biocatalytic Intramolecular C-H Amination
This protocol describes the synthesis of a chiral pyrrolidine using an engineered cytochrome P411 enzyme.[5][6]
Materials:
-
Whole-cell E. coli expressing the P411-PYS-5149 variant
-
Substrate (e.g., a suitable organic azide)
-
M9-N buffer (pH 7.4)
-
Anaerobic environment (e.g., glovebox)
Procedure:
-
Prepare a suspension of E. coli cells (OD₆₀₀ = 30) expressing the P411-PYS-5149 enzyme in M9-N buffer.
-
In an anaerobic environment, add the organic azide substrate (10 mM) to the cell suspension.
-
Seal the reaction vessel and incubate at room temperature overnight with gentle shaking.
-
After incubation, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Visual representations of the catalytic cycles and a general experimental workflow are provided below to aid in understanding the underlying mechanisms and processes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Analysis of Drugs Synthesized from "3-(N-Acetyl-N-methylamino)pyrrolidine": A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
"3-(N-Acetyl-N-methylamino)pyrrolidine" is recognized as a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its structural motif is of interest in the development of novel antipsychotic and antidepressant medications. However, a comprehensive review of publicly available scientific literature and patent databases does not yield specific, commercially available drugs that are explicitly synthesized from this particular precursor.
While the pyrrolidine scaffold is a common feature in a multitude of approved drugs, including several antipsychotics and antidepressants, the direct synthetic lineage from "this compound" to a marketed pharmaceutical agent is not documented in accessible resources. This precludes a direct comparative efficacy analysis of drugs derived from this specific starting material as requested.
This guide, therefore, cannot provide a direct comparison of drugs synthesized from "this compound" due to the absence of identifiable end-products in the public domain. The following sections will instead provide a general overview of the significance of the pyrrolidine ring in CNS drug discovery and outline the typical experimental methodologies used to assess the efficacy of such compounds, which would be relevant should specific drugs synthesized from the target intermediate be identified in the future.
The Role of the Pyrrolidine Moiety in CNS Drug Design
The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a prevalent structural feature in a wide array of biologically active compounds. Its utility in medicinal chemistry, particularly for CNS-active drugs, can be attributed to several key properties:
-
Three-Dimensional Scaffolding: The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional scaffold that can effectively present substituents in specific spatial orientations for optimal interaction with biological targets such as receptors and enzymes.
-
Chirality: The presence of stereocenters in substituted pyrrolidines allows for the synthesis of enantiomerically pure compounds, which is often crucial for achieving desired pharmacological activity and minimizing off-target effects.
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. This influences the solubility, lipophilicity, and overall pharmacokinetic profile of a drug candidate, impacting its absorption, distribution, metabolism, and excretion (ADME).
-
Blood-Brain Barrier Penetration: The physicochemical properties imparted by the pyrrolidine moiety can be tailored to facilitate penetration of the blood-brain barrier, a critical requirement for drugs targeting the CNS.
General Experimental Protocols for Efficacy Assessment of CNS Drugs
Should specific drugs synthesized from "this compound" be identified, their preclinical and clinical efficacy would be evaluated using a range of standardized experimental protocols. These methodologies are designed to assess the pharmacological activity, therapeutic potential, and safety profile of new chemical entities.
In Vitro Assays
-
Receptor Binding Assays: These assays determine the affinity of a compound for its intended molecular target (e.g., dopamine D2 receptors, serotonin 5-HT2A receptors) and other off-target receptors. Radioligand binding assays are a common technique.
-
Functional Assays: These experiments measure the functional consequence of a drug binding to its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist. Techniques include measuring second messenger levels (e.g., cAMP, inositol phosphates) or ion channel activity.
-
Enzyme Inhibition Assays: For drugs that target enzymes (e.g., monoamine oxidase inhibitors), these assays quantify the inhibitory potency of the compound.
In Vivo Models
-
Animal Models of Psychosis: Rodent models are used to assess the antipsychotic potential of new compounds. Common models include amphetamine- or phencyclidine (PCP)-induced hyperlocomotion and prepulse inhibition (PPI) of the startle reflex.
-
Animal Models of Depression: Various behavioral tests in rodents are employed to screen for antidepressant activity. These include the forced swim test, tail suspension test, and chronic unpredictable stress models.
-
Pharmacokinetic Studies: These studies determine the ADME properties of a drug candidate in animal models, providing crucial information on bioavailability, half-life, and tissue distribution, including brain penetration.
-
Toxicology Studies: Comprehensive toxicology studies are conducted in animals to assess the safety profile of a drug before it can be tested in humans.
Visualization of a Generic Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the discovery and development of a new CNS drug, a process that would apply to any compound synthesized from the intermediate .
Caption: A simplified workflow for CNS drug discovery and development.
Conclusion
While "this compound" is noted as a valuable intermediate for the synthesis of CNS-active compounds, the absence of publicly available information linking it to specific marketed drugs prevents a direct comparative efficacy analysis. The information provided herein offers a general context for the importance of the pyrrolidine scaffold in neuropharmacology and outlines the standard methodologies that would be employed to evaluate the efficacy of any such derived compounds. Future disclosures of specific drugs synthesized from this intermediate would be necessary to conduct the requested in-depth comparative guide.
In Vitro Evaluation of 3-(N-Acetyl-N-methylamino)pyrrolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro evaluation of pyrrolidine derivatives, with a focus on their activity as modulators of cholinergic neurotransmission. Due to the limited publicly available data on the specific molecule "3-(N-Acetyl-N-methylamino)pyrrolidine," this document evaluates the broader class of N-acylpyrrolidine and 3-aminopyrrolidine derivatives. The performance of these derivatives is compared with established pharmacological agents, Donepezil, a well-known acetylcholinesterase (AChE) inhibitor, and Atropine, a classic muscarinic acetylcholine receptor (mAChR) antagonist.
The cholinergic system, integral to cognitive functions such as memory and learning, presents a primary target for therapeutic intervention in neurodegenerative disorders like Alzheimer's disease. The core strategies involve the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and the modulation of muscarinic acetylcholine receptors (mAChRs). Pyrrolidine-containing compounds have emerged as a significant class of molecules with notable activity within this domain.
This guide summarizes key in vitro pharmacological data, offers detailed experimental protocols for the assays cited, and provides visual representations of the underlying experimental workflows and biological pathways to facilitate a comprehensive understanding of the structure-activity relationships and comparative efficacy of these compounds.
Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro inhibitory potency of various pyrrolidine derivatives against acetylcholinesterase and their binding affinity for muscarinic acetylcholine receptors. Data for the standard comparators, Donepezil and Atropine, are included for a robust comparative assessment.
Acetylcholinesterase (AChE) Inhibition
| Compound/Derivative Class | AChE Source | IC50 (µM) | Reference |
| Pyrrolidine Derivatives | |||
| Methylpyrrolidine Derivatives | Not Specified | 87 - 480 | [1] |
| Dispiro Pyrrolidine Derivatives | Not Specified | 12.78 ± 1.52 (for BChE) | [2] |
| Succinimide Derivatives | Not Specified | 29 - 31 | [3] |
| Comparator | |||
| Donepezil | Electrophorus electricus | 0.81 ± 0.12 | [4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. BChE: Butyrylcholinesterase, an enzyme closely related to AChE.
Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity
| Compound/Derivative Class | Receptor Subtype | Kᵢ (µM) | Reference |
| Pyrrolidine Derivatives | |||
| N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] Amides | M₃, M₄ | 4.5 - 5.0 | [5][6] |
| α-Pyrrolidinohexiophenone (α-PHP) | M₂ | 0.251 | [7] |
| Comparator | |||
| Atropine | M₁/M₂ | 1.2 nM (M₁) | [8] |
Kᵢ: The inhibition constant for a ligand, representing the concentration required to produce half-maximum inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for determining the inhibitory activity of compounds against acetylcholinesterase.
Principle: The assay is based on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE. The resulting product, 5-thio-2-nitrobenzoate (TNB), is a colored compound that can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (pyrrolidine derivatives and comparators)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay in 96-Well Plate:
-
Add phosphate buffer to each well.
-
Add the test compound solution to the test wells and the corresponding solvent to the control wells.
-
Add the AChE solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding DTNB and ATCI solutions to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for muscarinic acetylcholine receptors.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to muscarinic receptors in a membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells)
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)
-
Unlabeled test compounds (pyrrolidine derivatives and comparators)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation:
-
In a reaction tube, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
For determining total binding, omit the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the workflows and principles of the described experimental methods.
References
- 1. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Functionalized Congener Approach for the Design of Novel Muscarinic Agents. Synthesis and Pharmacological Evaluation of N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized congener approach for the design of novel muscarinic agents. Synthesis and pharmacological evaluation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized "3-(N-Acetyl-N-methylamino)pyrrolidine": A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methods for assessing the purity of "3-(N-Acetyl-N-methylamino)pyrrolidine," a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The following sections detail experimental protocols, present comparative data in a tabular format, and include visualizations to aid in the selection of the most appropriate analytical strategy.
Comparison of Key Analytical Techniques
The purity of "this compound" can be effectively determined using several analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] Each method offers distinct advantages and is suited for detecting different types of impurities.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Chemical purity, presence of non-volatile impurities, and quantification. | High resolution and accuracy, well-established and widely available.[4][5] | Longer analysis times, higher consumption of organic solvents.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities, residual solvents, and by-products. | High sensitivity, short analysis time, and high resolving power.[7] Provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure. | Structural confirmation of the main compound and identification and quantification of impurities without the need for a reference standard for each impurity (qNMR). | Provides detailed structural information, non-destructive, and can be quantitative.[4][8][9] | Lower sensitivity compared to chromatographic methods, and complex spectra can be difficult to interpret. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and the impurity profile of the synthesized "this compound".
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for determining the chemical purity of the target compound and identifying non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective. For example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated using the area normalization method from the resulting chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed to identify and quantify volatile impurities, such as residual solvents and low molecular weight by-products.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and quantified based on their peak areas relative to the main compound or an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR can be used for the accurate determination of purity without the need for a specific reference standard for the compound itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the two compounds.[4]
Visualizing the Workflow and Method Comparison
To better illustrate the process of purity assessment and the comparison between the analytical techniques, the following diagrams are provided.
Role of Purity Assessment in Drug Development
The rigorous assessment of chemical purity is a foundational element in the drug development pipeline. Ensuring the purity of a synthetic intermediate like "this compound" is paramount as impurities can potentially be carried through subsequent synthetic steps, leading to undesired side-products in the final active pharmaceutical ingredient (API). This can affect the efficacy, safety, and stability of the drug product.
By employing a combination of these analytical techniques, researchers can confidently determine the purity of synthesized "this compound," ensuring the quality and integrity of their downstream applications in drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jst-ud.vn [jst-ud.vn]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
Benchmarking "3-(N-Acetyl-N-methylamino)pyrrolidine" synthesis against known methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common laboratory-scale methods for the synthesis of the pharmaceutical intermediate, 3-(N-Acetyl-N-methylamino)pyrrolidine. The comparison focuses on reaction conditions, reagents, and typical yields, offering insights to aid in the selection of an appropriate synthetic route.
Introduction
This compound is a key building block in the development of various active pharmaceutical ingredients (APIs). The efficiency and scalability of its synthesis are critical considerations in the drug development pipeline. This document outlines and compares two prevalent methods for its preparation via the N-acetylation of 3-(N-methylamino)pyrrolidine: the use of acetyl chloride and acetic anhydride.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthesis methods. Yields are representative of typical N-acetylation reactions of secondary amines and may vary based on specific experimental conditions and scale.
| Parameter | Method 1: Acetyl Chloride | Method 2: Acetic Anhydride |
| Starting Material | 3-(N-methylamino)pyrrolidine | 3-(N-methylamino)pyrrolidine |
| Acetylating Agent | Acetyl Chloride (AcCl) | Acetic Anhydride (Ac₂O) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or neat |
| Base | Triethylamine (TEA) or Pyridine | Pyridine or catalyst (e.g., DMAP) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 3 hours | 2 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purification | Aqueous work-up, Column Chromatography | Aqueous work-up, Column Chromatography |
| Key Considerations | Highly reactive, generates HCl | Less reactive, milder conditions |
Experimental Protocols
Method 1: Synthesis of this compound using Acetyl Chloride
This method utilizes the high reactivity of acetyl chloride for a rapid and high-yielding N-acetylation.
Materials:
-
3-(N-methylamino)pyrrolidine
-
Acetyl Chloride (AcCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 3-(N-methylamino)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Method 2: Synthesis of this compound using Acetic Anhydride
This method employs the less reactive acetic anhydride, often requiring longer reaction times or the use of a catalyst.
Materials:
-
3-(N-methylamino)pyrrolidine
-
Acetic Anhydride (Ac₂O)
-
Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst
-
Dichloromethane (DCM), anhydrous (optional, can be run neat)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 3-(N-methylamino)pyrrolidine (1.0 eq) in dichloromethane (DCM) (or neat), add acetic anhydride (1.2 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or use pyridine as the solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature (if heated) and dilute with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted acetic anhydride and acetic acid.
-
Wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for selecting a synthesis method based on key requirements.
Safety Operating Guide
Proper Disposal of 3-(N-Acetyl-N-methylamino)pyrrolidine: A Guide for Laboratory Professionals
Hazard Profile and Safety Summary
3-(N-Acetyl-N-methylamino)pyrrolidine contains a pyrrolidine ring, a flammable and corrosive liquid that is incompatible with strong oxidizing agents and acids.[1] Derivatives of pyrrolidine can cause skin and eye irritation, and may lead to respiratory irritation.[2] Therefore, it is imperative to handle this compound and its waste within a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of vapors.[1]
Quantitative Safety Data
The following table summarizes key safety data for pyrrolidine, the parent compound of this compound, to inform a conservative risk assessment.
| Data Point | Value | Compound | Source |
| DOT Hazard Classification | |||
| Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine | [1] |
| Packing Group | II | Pyrrolidine | [1] |
| Physical Properties | |||
| Boiling Point | 87 - 88 °C | Pyrrolidine | |
| Density | 0.852 g/cm³ at 25 °C | Pyrrolidine | |
| Flash Point | 3 °C | Pyrrolidine | [3] |
| Toxicity | |||
| LC50 (Zebra fish) | 115 mg/l | Pyrrolidine |
Disposal Protocol: A Step-by-Step Approach
This protocol outlines the necessary procedures for the safe handling and disposal of this compound waste. Adherence to these steps is critical for minimizing risk and ensuring compliance with environmental, health, and safety regulations.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat to protect against skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or with the potential for aerosol generation, a NIOSH-approved respirator is recommended.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated hazardous waste container for solid chemicals.[2]
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste. The container should be compatible with the chemical; plastic bottles are often preferred over glass when compatibility is not an issue.[4] Never dispose of solutions containing this chemical down the drain.[2][5]
-
Empty Containers: Containers that held this compound should be treated as hazardous waste.[2] For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7]
Waste Container Labeling
Properly labeling hazardous waste containers is a regulatory requirement and crucial for safety.
-
The container must be clearly labeled with the words "Hazardous Waste."[4][6]
-
The full chemical name, "this compound," must be written out. Abbreviations or chemical formulas are not permissible.[4]
-
For mixtures, list each component and its approximate percentage.[4]
-
Include the date of waste generation and the location of origin (e.g., department, room number).[4]
-
The name and contact information of the principal investigator should also be on the label.[4]
Storage of Waste
Waste containers must be stored safely pending disposal.
-
Keep waste containers securely closed except when adding waste.[6][8]
-
Store containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
The storage area should be cool and away from sources of ignition.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[1][2] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[1] Clean the spill area with a suitable solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[2]
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]
Final Disposal
The final disposal of chemical waste must be handled by qualified professionals.
-
All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4]
-
Do not attempt to dispose of this chemical in the regular trash or down the sanitary sewer.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. pfw.edu [pfw.edu]
Personal protective equipment for handling 3-(N-Acetyl-N-methylamino)pyrrolidine
Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-(N-Acetyl-N-methylamino)pyrrolidine (CAS 79286-87-6). The following guidance is synthesized from SDSs of structurally similar compounds, including (3R)-(+)-3-(Methylamino)pyrrolidine and (S)-(-)-3-(Dimethylamino)pyrrolidine. Researchers must consult the specific SDS provided by the supplier for definitive safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin, eye, and respiratory irritation. Some related compounds are classified as corrosive and can cause severe burns. Therefore, a cautious approach to handling is imperative.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[1] | Protects against splashes and vapors that can cause serious eye damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use) and flame-retardant, antistatic protective clothing.[1][4] | Prevents skin contact, which may cause irritation or burns.[2][3] Contaminated gloves should be disposed of properly.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | Required when vapors or aerosols are generated, especially in poorly ventilated areas.[4] |
| General Hygiene | Eyewash stations and safety showers must be close to the workstation.[5] Wash hands and face thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4] | Ensures immediate decontamination in case of exposure and prevents accidental ingestion. |
Operational Handling and Storage
Proper operational procedures are crucial to minimize exposure and ensure a safe laboratory environment. This chemical should be handled in a designated area with appropriate engineering controls.
Table 2: Handling and Storage Guidelines
| Procedure | Guideline |
| Ventilation | Use only under a chemical fume hood or in a well-ventilated area.[5] Ensure adequate ventilation to control airborne concentrations.[1] |
| Safe Handling | Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe vapors or mists.[5] Use spark-proof tools and explosion-proof equipment.[5] Take precautionary measures against static discharge.[5] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5] Store in a flammables area, away from heat, sparks, and open flames.[5] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 3: Emergency and Disposal Plan
| Situation | Action |
| Spill | Evacuate personnel from the area.[1] Remove all sources of ignition.[1] Ventilate the area.[1] Absorb spill with inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[6] Use spark-proof tools for cleanup.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[2][6] Seek immediate medical attention.[2] |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen.[2][6] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[2][5] |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[4][6] This may involve dissolving in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber.[2] Always follow federal, state, and local regulations.[2] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
